(S)-Cilansetron
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(12S)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m0/s1 |
Clave InChI |
NCNFDKWULDWJDS-HNNXBMFYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Cilansetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. These receptors are located on enteric neurons in the gastrointestinal tract and are involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, this compound can modulate the activity of the enteric nervous system, making it a therapeutic agent for conditions such as irritable bowel syndrome with diarrhea predominance (IBS-D). This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, quantitative data, and process diagrams. The synthesis can be conceptually divided into three main stages: synthesis of the key tricyclic ketone intermediate, construction of the racemic Cilansetron molecule, and subsequent chiral resolution to isolate the desired (S)-enantiomer.
I. Synthesis of the Key Intermediate: 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
The synthesis of the core tricyclic structure of Cilansetron begins with the preparation of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one. A common and effective method for constructing such carbazolone systems is through the Fischer indole (B1671886) synthesis.
Experimental Protocol:
Step 1: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one
-
To a stirred solution of 1,3-cyclohexanedione (B196179) (1.0 eq) in glacial acetic acid, add phenylhydrazine (B124118) hydrochloride (1.05 eq).
-
Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one.
Step 2: N-Alkylation and Cyclization to form 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
-
To a solution of 1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl acrylate (B77674) (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product undergoes intramolecular cyclization upon heating in the presence of a polyphosphoric acid or Eaton's reagent to afford the desired 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one. Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary for Intermediate Synthesis
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Cyclohexanedione, Phenylhydrazine HCl | 1 : 1.05 | Acetic Acid | 118 | 2-4 | 85-95 |
| 2 | 1,2,3,9-Tetrahydro-4H-carbazol-4-one, Methyl acrylate | 1 : 1.5 | DMF | 80-100 | 4-6 | 60-70 |
II. Synthesis of Racemic Cilansetron
With the key tricyclic ketone in hand, the next stage involves the introduction of the 2-methyl-1H-imidazol-1-yl)methyl side chain at the C-10 position. A common method to achieve this is via a Mannich-type reaction or by alkylation with a suitable reagent.
Experimental Protocol:
-
To a solution of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (e.g., -78 °C or 0 °C, respectively) to generate the enolate.
-
After stirring for 30-60 minutes, add a solution of 1-(chloromethyl)-2-methyl-1H-imidazole hydrochloride (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic Cilansetron.
Quantitative Data Summary for Racemic Cilansetron Synthesis
| Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, 1-(Chloromethyl)-2-methyl-1H-imidazole HCl | 1 : 1.2 | THF | -78 to 25 | 12-24 | 50-65 |
III. Chiral Resolution of (±)-Cilansetron to this compound
The final and critical step is the separation of the racemic mixture to isolate the desired (S)-enantiomer. A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. L-(+)-Tartaric acid is a common and effective resolving agent for this purpose.
Experimental Protocol:
-
Dissolve the racemic Cilansetron (1.0 eq) in a suitable solvent, such as a mixture of methanol (B129727) and acetone, with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of the same solvent system.
-
Slowly add the L-(+)-tartaric acid solution to the solution of racemic Cilansetron.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (around 4 °C) to facilitate crystallization of the diastereomeric salt.
-
Collect the precipitated crystals, which will be enriched in the this compound-L-tartrate salt, by filtration.
-
The enantiomeric excess (e.e.) of the resolved salt can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
To obtain the free base of this compound, dissolve the diastereomeric salt in water and basify the solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is basic.
-
Extract the liberated this compound with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Further purification can be achieved by recrystallization to obtain the desired high enantiomeric purity.
Quantitative Data Summary for Chiral Resolution
| Process | Resolving Agent | Molar Ratio (Racemate : Acid) | Solvent | Temperature (°C) | Yield of (S)-enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | 1 : 0.5 | Methanol/Acetone | 4 | 30-40 (after liberation) | >98 (after recrystallization) |
Visualization of the Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic Cilansetron.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and high enantiomeric purity. The pathway presented in this guide, involving the construction of a key carbazolone intermediate followed by side-chain introduction and chiral resolution, represents a viable and scalable approach for the preparation of this important pharmaceutical agent. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. Further optimization of each step, particularly the chiral resolution, may lead to improved efficiency and overall yield.
(S)-Cilansetron: A Comprehensive Technical Guide on Biological Targets and Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cilansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. This document provides an in-depth technical overview of its biological targets, receptor affinity, and the experimental methodologies used for its characterization. This compound was investigated for the treatment of irritable bowel syndrome with diarrhea (IBS-D) due to its mechanism of action in modulating gastrointestinal motility and visceral sensation.[1][2] While its development was discontinued, the extensive research into its pharmacological profile offers valuable insights for drug development professionals in the field of gastroenterology and neuropharmacology. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Biological Target: The 5-HT3 Receptor
The primary biological target of this compound is the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4] The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission.[5]
Activation of the 5-HT3 receptor by serotonin leads to the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.[5] These receptors are widely distributed throughout the central and peripheral nervous systems, with a significant presence in the gastrointestinal tract on enteric neurons.[3][4] In the gut, the activation of 5-HT3 receptors is implicated in the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are key pathophysiological components of IBS-D.[3][4] this compound exerts its therapeutic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptor, thereby blocking these downstream effects.[6][7]
Receptor Affinity Profile
This compound exhibits high affinity for the 5-HT3 receptor and is notably more potent than the first-generation 5-HT3 antagonist, ondansetron.[8] Its selectivity is demonstrated by its significantly lower affinity for other receptor types. The following table summarizes the quantitative receptor binding data for this compound.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT3 | [3H]GR65630 | Rat Cerebral Cortex | 0.19 | [9] |
| Sigma | [3H]Haloperidol | Guinea Pig Brain | 340 | [9] |
| Muscarinic M1 | [3H]Pirenzepine | Human Cloned Receptor | 910 | [9] |
| 5-HT4 | [3H]GR113808 | Guinea Pig Striatum | 960 | [9] |
Table 1: Receptor binding affinities of this compound. Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.
Signaling Pathways
This compound, as a 5-HT3 receptor antagonist, blocks the initiation of the signaling cascade triggered by serotonin binding. The following diagram illustrates the 5-HT3 receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound to the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Tissue Preparation: Rat cerebral cortex homogenate.
-
Radioligand: [3H]GR65630 (a selective 5-HT3 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., tropisetron (B1223216) or ondansetron).
-
This compound: Test compound at various concentrations.
-
Incubation Buffer: 50 mM Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [3H]GR65630 + incubation buffer.
-
Non-specific Binding: Membrane preparation + [3H]GR65630 + high concentration of non-labeled 5-HT3 antagonist.
-
Competitive Binding: Membrane preparation + [3H]GR65630 + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Assay: Measurement of Phasic Sigmoid Colonic Motility
This in vivo functional assay in healthy human volunteers demonstrates the pharmacological effect of this compound.
Study Design: Double-blind, placebo-controlled, crossover study.
Participants: Healthy male and female volunteers.
Procedure:
-
Treatment Periods: Participants receive this compound (e.g., 4 mg or 8 mg) or a placebo three times daily for a set period (e.g., 7 days), with washout periods between treatments.
-
Motility Recording: On the final day of each treatment period, a multi-lumen manometry catheter with pressure sensors is positioned in the sigmoid colon.
-
Basal Recording: Fasting motility is recorded for a baseline period (e.g., 30 minutes).
-
Postprandial Recording: Following the administration of a standardized meal, colonic motility is recorded for a defined period (e.g., 90 minutes).
-
Stimulated Recording: A cholinergic stimulus (e.g., neostigmine) is administered to further stimulate colonic motility, which is then recorded for an additional period (e.g., 60 minutes).
-
Data Analysis: The motility index (area under the curve of pressure recordings) is calculated for each period. The effects of this compound are compared to placebo to assess its impact on colonic motor function.
Conclusion
This compound is a potent and selective 5-HT3 receptor antagonist with a well-defined mechanism of action. Its high affinity for the 5-HT3 receptor and its ability to modulate gastrointestinal function made it a promising candidate for the treatment of IBS-D. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug discovery and development, highlighting the key pharmacological characteristics of this compound and the methodologies used to elucidate them. Although its clinical development was halted, the study of this compound has contributed significantly to the understanding of the role of 5-HT3 receptors in gastrointestinal pathophysiology.
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. openaccessjournals.com [openaccessjournals.com]
(S)-Cilansetron: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron (B1669024) is a potent and selective 5-HT3 receptor antagonist that was investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2][3] As a member of the "setron" class of drugs, its primary mechanism of action involves the blockade of 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[4][5] Activation of these receptors by serotonin (B10506) (5-hydroxytryptamine, 5-HT) is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are key pathophysiological features of IBS.[3][4]
This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of (S)-Cilansetron. It is important to note that much of the publicly available data pertains to cilansetron as a racemic mixture. Where specific data for the (S)-enantiomer is available, it will be explicitly mentioned. For the purpose of this guide, information on racemic cilansetron is included to provide a foundational understanding, with the acknowledgment that enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles.[6][7]
Pharmacodynamics
The pharmacodynamic effects of cilansetron are primarily mediated through its high-affinity, competitive antagonism of the 5-HT3 receptor.[8][9]
Mechanism of Action
Serotonin released by enterochromaffin cells in the gut activates 5-HT3 receptors on afferent vagal nerve terminals, initiating a neuronal depolarization that leads to the sensation of visceral pain and stimulates the vomiting reflex.[5][10] In the context of IBS-D, this signaling pathway is also implicated in increased colonic motility and secretion.[3] By blocking the 5-HT3 receptor, cilansetron inhibits these downstream effects, leading to a reduction in abdominal pain and discomfort, and normalization of stool consistency and frequency.[9][11]
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a non-selective cation channel, causes a rapid influx of sodium and calcium ions, leading to depolarization of the neuron.[4][5] Cilansetron, as a competitive antagonist, binds to the receptor at the same site as serotonin, thereby preventing this ion channel opening and subsequent neuronal signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilansetron - Wikipedia [en.wikipedia.org]
- 3. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cilansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 11. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Studies and Animal Models of (S)-Cilansetron
This technical guide provides a comprehensive overview of the preclinical pharmacology of (S)-Cilansetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Introduction
This compound, the R-enantiomer of cilansetron (B1669024), is a highly potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract, as well as in the central nervous system. Their activation is implicated in the pathophysiology of various conditions, including chemotherapy-induced nausea and vomiting and irritable bowel syndrome with diarrhea (IBS-D). By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, making it a therapeutic candidate for IBS-D.[1] This document summarizes the key findings from preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound.
In Vitro Pharmacology
The in vitro studies have established the high affinity and selectivity of this compound for the 5-HT3 receptor.
Data Presentation: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| 5-HT3 Receptor | 0.19 nM | - | [2] |
| Sigma Receptors | 340 nM | - | [2] |
| Muscarinic M1 Receptors | 910 nM | - | [2] |
| 5-HT4 Receptors | 960 nM | - | [2] |
| Other Receptors (n=37) | >5000 nM | - | [2] |
| Potency | |||
| Competitive Antagonism at 5-HT3 Receptors (vs. Ondansetron) | 10x greater | In vitro | [3] |
Experimental Protocols: Receptor Binding Affinity Assay
The binding affinity of this compound for various receptors was determined using radioligand binding assays. While the specific protocol for the cilansetron study is not detailed in the provided results, a general methodology is as follows:
-
Tissue Preparation: Membranes from cells expressing the target receptor or from specific brain regions (e.g., cerebral cortex for 5-HT3 receptors) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Pharmacology & Animal Models
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in relevant animal models that mimic aspects of human gastrointestinal disorders.
The von Bezold-Jarisch reflex is a cardio-inhibitory reflex characterized by bradycardia and hypotension, which can be induced by 5-HT3 receptor agonists. This model is used to assess the in vivo potency of 5-HT3 receptor antagonists.
Experimental Protocol: Von Bezold-Jarisch Reflex in Rats
A general protocol for this model is as follows:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure recording, respectively. Heart rate is derived from the arterial pressure pulse.
-
Induction of Reflex: The von Bezold-Jarisch reflex is induced by an intravenous (i.v.) injection of a 5-HT3 receptor agonist, such as phenylbiguanide (B94773) or 5-HT.[4][5]
-
Drug Administration: this compound or vehicle is administered (e.g., intravenously or orally) prior to the administration of the 5-HT3 agonist.
-
Endpoint Measurement: The primary endpoints are the changes in heart rate (bradycardia) and mean arterial pressure (hypotension) following agonist administration. The antagonistic effect of this compound is quantified by its ability to inhibit these responses.
Mandatory Visualization: Experimental Workflow for the Von Bezold-Jarisch Reflex Model
Caption: Workflow for assessing this compound's effect on the von Bezold-Jarisch reflex.
This compound has been shown to affect gastrointestinal motility. A common preclinical model to evaluate this is the lipid-induced delay in gastric emptying in dogs.
Experimental Protocol: Delayed Gastric Emptying in Dogs
A general protocol for this model is as follows:
-
Animal Preparation: Beagle dogs are often used and may be fitted with a gastric fistula to allow for the administration and sampling of gastric contents.
-
Induction of Delayed Gastric Emptying: Gastric emptying is delayed by the intraduodenal administration of a lipid emulsion (e.g., corn oil or dairy cream).[6]
-
Drug Administration: this compound or vehicle is administered prior to or concurrently with the lipid infusion.
-
Endpoint Measurement: Gastric emptying can be measured using various techniques, including scintigraphy (tracking a radiolabeled meal) or dye dilution methods. The volume of gastric content emptied over a specific period is the primary endpoint.
Mandatory Visualization: Experimental Workflow for the Delayed Gastric Emptying Model
Caption: Workflow for evaluating this compound's effect on delayed gastric emptying.
Visceral hypersensitivity is a key feature of IBS. The colorectal distension (CRD) model in rats is a widely used method to assess visceral pain and the efficacy of potential analgesics.
Experimental Protocol: Colorectal Distension in Rats
A general protocol for the CRD model is as follows:
-
Animal Preparation: Rats are habituated to the testing environment. For measurement of the visceromotor response (VMR), electrodes may be implanted into the abdominal musculature to record electromyographic (EMG) activity.
-
Colorectal Distension: A balloon catheter is inserted into the descending colon and rectum. The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration.[1][7]
-
Drug Administration: this compound or vehicle is administered before the CRD procedure.
-
Endpoint Measurement: Visceral sensitivity is quantified by measuring the VMR, which is a contraction of the abdominal and hind limb muscles. This can be assessed visually using a graded scoring system (Abdominal Withdrawal Reflex, AWR) or more quantitatively by recording the EMG activity.[8]
Mandatory Visualization: Experimental Workflow for the Colorectal Distension Model
Caption: Workflow for assessing this compound's effect on visceral hypersensitivity.
Pharmacokinetics
Data Presentation: Pharmacokinetic Parameters of Ondansetron (B39145) in Rats and Dogs
| Parameter | Rat (Oral) | Dog (Oral) | Dog (Intravenous) | Reference |
| Dose | 8 mg/kg | 8 mg (total dose) | 0.5 mg/kg | [9][10][11] |
| Cmax | 11.5 ± 10.0 ng/mL | - | 214 ng/mL | [9][11] |
| Tmax | 1.1 ± 0.8 h | - | - | [9] |
| t1/2 | 1.3 ± 0.7 h | - | 1.9 h | [9][11] |
| AUC | 15.9 ± 14.7 ng·h/mL | - | 463 ng/mL*h (AUC0-8h) | [9][11] |
| Bioavailability (F) | 4.07% | - | - | [9] |
Note: Data for ondansetron is provided as a surrogate due to the limited availability of specific this compound pharmacokinetic data in these species.
Mechanism of Action
This compound exerts its therapeutic effects by antagonizing 5-HT3 receptors. In the gastrointestinal tract, serotonin (5-HT) is released by enterochromaffin cells and activates 5-HT3 receptors on afferent nerves, leading to the sensation of nausea, bloating, and pain. By blocking these receptors, this compound inhibits these sensory signals.
Mandatory Visualization: Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: this compound blocks serotonin binding to 5-HT3 receptors, preventing downstream signaling.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective 5-HT3 receptor antagonist. In vitro studies have demonstrated its high affinity for the target receptor, and in vivo animal models have provided evidence for its efficacy in modulating key pathophysiological mechanisms relevant to IBS-D, including visceral hypersensitivity and gastrointestinal motility. While more detailed pharmacokinetic and experimental protocol data would further enhance its preclinical characterization, the available information provides a solid foundation for its clinical development. This technical guide summarizes the core preclinical findings and provides a framework for further research and development in this area.
References
- 1. Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model [gutnliver.org]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. scielo.br [scielo.br]
- 6. A pilot study on the effect of fat loading on the gastrointestinal tract of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuation of Colitis-Induced Visceral Hypersensitivity and Pain by Selective Silencing of TRPV1-Expressing Fibers in Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and anti-nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-Cilansetron: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cilansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist that has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical and pharmacological properties of this compound. Detailed experimental protocols for its synthesis, chiral separation, and pharmacological characterization are presented, along with visualizations of its mechanism of action and relevant experimental workflows.
Molecular Structure and Identification
This compound is a chiral molecule with a single stereocenter. Its systematic IUPAC name is (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11-one[1]. The "(S)" designation refers to the configuration of the chiral center when applying the Cahn-Ingold-Prelog priority rules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11-one | [1] |
| SMILES | O=C3c2c1cccc5c1n(c2CC[C@@H]3Cn4ccnc4C)CCC5 | [1] |
| InChI | InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1 | [1] |
| InChIKey | NCNFDKWULDWJDS-OAHLLOKOSA-N | [1] |
| CAS Number | 120635-77-0 | [2] |
| Molecular Formula | C20H21N3O | [3] |
| Molecular Weight | 319.40 g/mol | [3] |
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Properties of Cilansetron (B1669024)
| Property | Value | Notes |
| Melting Point | Not available | The melting point of the related compound, ondansetron (B39145) hydrochloride dihydrate, is approximately 178.5-179.5 °C. |
| Solubility | Not available | Expected to have low aqueous solubility, a common characteristic of this class of compounds. |
| pKa | Not available | The imidazole (B134444) moiety suggests a basic character. |
| LogP | 2.6 | Computed value, indicating moderate lipophilicity.[3] |
Table 3: Pharmacological and Pharmacokinetic Properties of Cilansetron
| Parameter | Value | Species/Assay | Reference(s) |
| 5-HT3 Receptor Binding Affinity (Ki) | 0.19 nM | Not specified | |
| Bioavailability | >80% | Rat (oral) | [3] |
| Elimination Half-life | 1.6 - 1.9 hours | Human (oral) | [1][3] |
Stereochemistry
The pharmacological activity of many chiral drugs is dependent on their stereochemistry. This compound is the eutomer, the enantiomer with the desired pharmacological activity. The stereocenter at the C10 position of the carbazolone ring is in the (R) configuration based on IUPAC nomenclature, which corresponds to the (S) configuration based on the orientation of the substituents.
The synthesis of a single enantiomer can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture[4][5][6]. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying enantiomers.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its synthesis is based on the established chemistry for other 5-HT3 antagonists like ondansetron[7]. The general approach involves the construction of the tetracyclic carbazolone core, followed by the introduction of the chiral methyl-imidazole side chain. Enantioselectivity can be introduced through asymmetric synthesis or by resolution of the racemic product.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound can be determined using chiral HPLC. The following is a general protocol adaptable for cilansetron based on methods developed for similar compounds like ondansetron[8][9][10][11].
Objective: To separate the (R) and (S) enantiomers of cilansetron and determine the enantiomeric excess of the (S)-isomer.
Materials:
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
HPLC system with UV detector
-
Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol, diethylamine)
-
This compound reference standard
-
Racemic cilansetron
Methodology:
-
Column Selection: Screen various chiral stationary phases to identify the one providing the best resolution. Polysaccharide-based columns are often effective for this class of compounds.
-
Mobile Phase Optimization: Optimize the mobile phase composition to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine (e.g., diethylamine) is often added to improve peak shape for basic compounds.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 215 nm).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a component of it.
-
Analysis: Inject the racemic mixture to confirm the separation of the two enantiomers. Then, inject the this compound sample to identify its peak and determine its enantiomeric purity by calculating the peak areas.
5-HT3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor[12][13][14][15][16].
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]-Granisetron or other suitable 5-HT3 receptor ligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. A control group with no unlabeled ligand (total binding) and a group with a high concentration of a known 5-HT3 antagonist (non-specific binding) are also included.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. When serotonin (5-HT) binds to the receptor, it opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and depolarization of the neuron. This is involved in the transmission of signals related to nausea, vomiting, and visceral pain. By blocking the binding of serotonin, this compound prevents this channel opening and subsequent neuronal signaling.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a 5-HT3 receptor antagonist like this compound typically follows a structured workflow to assess its potency, selectivity, and in vivo efficacy.
Mandatory Visualization: X-ray Crystallography
A specific X-ray crystal structure for this compound is not publicly available. However, the general methodology for determining the crystal structure of a small molecule like this compound is well-established[17].
Objective: To determine the three-dimensional atomic structure of this compound.
Methodology:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture.
-
X-ray Diffraction Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using mathematical methods (e.g., direct methods or Patterson methods). This yields an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental diffraction data to improve its accuracy. This process minimizes the difference between the observed and calculated diffraction patterns. The final refined structure provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
The resulting three-dimensional structure would unequivocally confirm the (S) configuration and provide insights into the molecule's conformation, which is crucial for understanding its interaction with the 5-HT3 receptor.
Conclusion
This compound is a well-characterized 5-HT3 receptor antagonist with high potency. This guide has provided a detailed overview of its molecular structure, stereochemistry, and methods for its characterization. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into its physicochemical properties and the determination of its crystal structure would provide a more complete understanding of this compound.
References
- 1. Cilansetron - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Chiral Resolution of Ondansetron Hydrochloride Enantiomers by High Performance Liquid Chromatography [journal11.magtechjournal.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. researchgate.net [researchgate.net]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
- 17. coolors.co [coolors.co]
(S)-Cilansetron: A Technical Guide to a High-Affinity 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cilansetron is the chirally pure S-enantiomer of Cilansetron (B1669024), a potent and highly selective competitive antagonist of the serotonin (B10506) type 3 (5-HT3) receptor. This document provides an in-depth technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of 5-HT3 receptor pharmacology. While the clinical development of Cilansetron was discontinued, its value as a research tool and a case study in 5-HT3 receptor antagonism remains significant.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT3 receptor, unique among serotonin receptors for being a ligand-gated ion channel, plays a pivotal role in mediating nausea, vomiting, and visceral pain perception. Antagonists of the 5-HT3 receptor, colloquially known as "setrons," have emerged as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea predominance (IBS-D).
Cilansetron was developed as a novel 5-HT3 receptor antagonist with a high affinity and selectivity for this receptor subtype.[1] this compound represents the more pharmacologically active enantiomer. This guide will delve into the technical details of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties and Synthesis
The chemical name for Cilansetron is (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one. As the (S)-enantiomer, this compound possesses a specific three-dimensional arrangement that is crucial for its high-affinity interaction with the 5-HT3 receptor.
Hypothetical Enantioselective Synthesis Workflow:
Caption: A conceptual workflow for the enantioselective synthesis of this compound.
Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects through potent and selective antagonism of the 5-HT3 receptor. This receptor is a non-selective cation channel, and its activation by serotonin leads to the rapid influx of sodium and calcium ions, resulting in neuronal depolarization.[2]
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers a cascade of events that are central to its physiological roles. This compound competitively binds to the same site as serotonin, thereby preventing channel opening and the subsequent downstream signaling.
Caption: Mechanism of 5-HT3 receptor activation and its inhibition by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity and inhibitory concentration data for Cilansetron and compare it with other notable 5-HT3 receptor antagonists.
Table 1: Binding Affinity (Ki) of Cilansetron for the 5-HT3 Receptor
| Compound | Ki (nM) | Receptor Source | Reference |
| This compound | 0.19 | Not Specified | [1] |
Table 2: Comparative Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of 5-HT3 Receptor Antagonists
| Compound | Ki (nM) | IC50 (nM) | Receptor/Assay System | Reference |
| This compound | 0.19 | N/A | Not Specified | [1] |
| Ondansetron | 6.16 | 810 | 5-HT3 Receptor | [3] |
| Granisetron | N/A | 0.23 (pM) | N1E-115 cells | [4] |
| Alosetron | N/A | N/A | 5-HT3 Receptor | [3] |
| Palonosetron | 0.17 | N/A | 5-HT3 Receptor | [3] |
| Ramosetron | 0.091 | N/A | 5-HT3 Receptor | [3] |
| Azasetron | N/A | 0.33 | 5-HT3 Receptor | [3] |
| Tropisetron | 5.3 | 70.1 | 5-HT3 Receptor | [3] |
| Lerisetron | N/A | 810 | 5-HT3 Receptor | [3] |
N/A: Not available in the cited sources.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines representative methodologies for key in vitro and in vivo assays used to characterize 5-HT3 receptor antagonists like this compound.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Experimental Workflow:
Caption: A typical workflow for a radioligand binding assay to determine binding affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT3 receptor in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT3 receptor antagonist.
-
Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats (Representative Protocol)
This model is used to assess the efficacy of compounds in reducing visceral pain.
Experimental Workflow:
Caption: A standard workflow for assessing visceral pain using the colorectal distension model.
Detailed Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Allow the animals to acclimate to the housing conditions for at least one week before the experiment.
-
For electromyography (EMG) recordings, surgically implant bipolar electrodes into the external oblique abdominal muscles under anesthesia. Allow for a recovery period of several days.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the CRD procedure.
-
-
Colorectal Distension Procedure:
-
Gently restrain the rat and insert a flexible balloon catheter into the distal colon.
-
Connect the catheter to a pressure transducer and a pump to control the inflation of the balloon.
-
After a habituation period, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest interval between distensions.
-
-
Measurement of Visceromotor Response (VMR):
-
Record the EMG activity of the abdominal muscles during the baseline period and throughout the CRD procedure.
-
Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Behavioral responses, such as abdominal licking, stretching, and arching of the back, can also be scored by a trained observer blinded to the treatment groups.
-
-
Data Analysis:
-
Compare the VMR or behavioral scores between the this compound-treated group and the vehicle-treated group at each distension pressure using appropriate statistical tests (e.g., ANOVA). A significant reduction in the response in the drug-treated group indicates an analgesic effect.
-
Conclusion
This compound is a high-affinity, selective 5-HT3 receptor antagonist that has been instrumental in advancing our understanding of the role of this receptor in gastrointestinal function and visceral pain. While its clinical development has been halted, the wealth of preclinical data and the methodologies used for its characterization provide a valuable resource for researchers in the field. This technical guide has summarized the key pharmacological properties of this compound, presented comparative data, and outlined representative experimental protocols to facilitate further research and drug development efforts targeting the 5-HT3 receptor.
References
- 1. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Development of (S)-Cilansetron: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of (S)-Cilansetron, a potent and selective 5-HT3 receptor antagonist, by Solvay Pharmaceuticals for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Despite demonstrating efficacy in clinical trials, the development of cilansetron (B1669024) was ultimately discontinued. This document details the compound's mechanism of action, preclinical and clinical findings, and the experimental protocols employed during its evaluation.
Introduction to this compound
This compound, chemically known as 10-R(-)-5,6,9,10- tetrahydro-10-[(2-methyl-1H-imidazol-1- yl)methyl]-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, is a highly potent and selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[1] Developed by Solvay Pharmaceuticals, it was investigated as a therapeutic agent for IBS-D, a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and diarrhea.[1][2] The rationale for its development was based on the significant role of serotonin (5-HT) in regulating gastrointestinal motility, secretion, and visceral sensation. By blocking 5-HT3 receptors in the enteric nervous system, this compound aimed to alleviate the key symptoms of IBS-D.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. In the gastrointestinal tract, this depolarization contributes to increased motility, secretion, and the perception of visceral pain.
The downstream signaling pathway following 5-HT3 receptor activation involves an increase in intracellular calcium, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). This leads to the activation of the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial influx of ions, this compound inhibits this entire signaling cascade.
References
Methodological & Application
Application Notes and Protocols for (S)-Cilansetron Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the efficacy of (S)-Cilansetron, a potent and selective 5-HT3 receptor antagonist, for the management of Irritable Bowel Syndrome with Diarrhea Predominance (IBS-D). The protocols outlined below focus on key pathophysiological features of IBS-D, including visceral hypersensitivity, altered gastrointestinal motility, and anxiety-like behaviors.
Introduction to this compound
This compound is the active enantiomer of cilansetron. It functions by blocking 5-hydroxytryptamine-3 (5-HT3) receptors, which are ligand-gated ion channels extensively located on enteric neurons within the gastrointestinal tract. Activation of these receptors by serotonin (B10506) is implicated in the regulation of visceral pain, colonic transit, and intestinal secretions. By antagonizing these receptors, this compound is hypothesized to modulate these pathways, thereby alleviating the primary symptoms of IBS-D, such as abdominal pain, cramping, and diarrhea.
Mechanism of Action Signaling Pathway
The therapeutic effects of this compound are mediated through the blockade of the 5-HT3 receptor signaling cascade in the enteric nervous system.
Caption: Mechanism of action of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the pathophysiology of IBS-D, the following models are recommended:
-
Post-Inflammatory Visceral Hypersensitivity Model (TNBS-induced): This model is ideal for assessing the efficacy of this compound in reducing chronic visceral pain, a hallmark of IBS.
-
Stress-Induced Visceral Hypersensitivity and Dysmotility Model (Water Avoidance Stress): This model recapitulates the impact of psychological stress on gut function, making it suitable for evaluating the dual action of this compound on visceral pain and stress-induced diarrhea.
-
Models for Anxiety-Like Behavior (Elevated Plus Maze): Given the high comorbidity of anxiety with IBS, this model is useful for assessing the potential anxiolytic effects of this compound.
Efficacy Data Summary
While specific preclinical data for this compound is limited in the public domain, the following tables summarize the expected outcomes based on the known pharmacology of 5-HT3 receptor antagonists. Doses are extrapolated from studies on similar compounds and should be optimized in dose-ranging studies.
Table 1: Efficacy in Visceral Hypersensitivity (TNBS-Induced Model)
| Treatment Group | Dose Range (mg/kg, i.p.) | Endpoint | Expected Outcome |
| Vehicle Control | - | Visceromotor Response (VMR) to Colorectal Distension (CRD) | No change in hypersensitivity |
| This compound | 0.1 - 10 | VMR to CRD | Dose-dependent reduction in VMR, indicating decreased visceral pain |
| Positive Control (e.g., Morphine) | 1 - 5 | VMR to CRD | Significant reduction in VMR |
Table 2: Efficacy in Gastrointestinal Motility (Water Avoidance Stress Model)
| Treatment Group | Dose Range (mg/kg, p.o.) | Endpoint | Expected Outcome |
| Vehicle Control | - | Whole Gut Transit Time | No significant change |
| This compound | 1 - 20 | Whole Gut Transit Time | Dose-dependent increase in transit time (slowing of diarrhea) |
| Positive Control (e.g., Loperamide) | 1 - 10 | Whole Gut Transit Time | Significant increase in transit time |
Table 3: Efficacy in Anxiety-Like Behavior (Elevated Plus Maze)
| Treatment Group | Dose Range (mg/kg, i.p.) | Endpoint | Expected Outcome |
| Vehicle Control | - | Time Spent in Open Arms (%) | Baseline level of anxiety |
| This compound | 0.1 - 5 | Time Spent in Open Arms (%) | Potential increase in time spent in open arms, suggesting anxiolytic effects |
| Positive Control (e.g., Diazepam) | 1 - 2 | Time Spent in Open Arms (%) | Significant increase in time spent in open arms |
Experimental Protocols
Protocol 1: Induction of Post-Inflammatory Visceral Hypersensitivity (TNBS Model)
This protocol describes the induction of a persistent state of visceral hypersensitivity in rats using trinitrobenzene sulfonic acid (TNBS).
Workflow Diagram:
Caption: Workflow for TNBS-induced visceral hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution
-
Ethanol (50%)
-
Flexible plastic catheter
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert a flexible plastic catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.8 mL of TNBS solution (5 mg of TNBS dissolved in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the TNBS solution remains in the distal colon.
-
Allow the rats to recover for at least 4 weeks to ensure the initial inflammation has resolved, leaving a state of persistent visceral hypersensitivity.
-
Proceed with visceral sensitivity testing as described in Protocol 3.
Protocol 2: Induction of Stress-Induced Hypersensitivity and Dysmotility (Water Avoidance Stress Model)
This protocol induces a state of psychological stress in mice, leading to visceral hypersensitivity and altered gut motility.
Workflow Diagram:
Caption: Workflow for the Water Avoidance Stress model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Polypropylene (B1209903) box (e.g., 43 cm x 29 cm x 20 cm)
-
Cylindrical platform (e.g., 6 cm diameter, 11 cm height)
-
Room temperature water
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Fill the polypropylene box with room temperature water to a level 2 cm below the top of the platform.
-
Place the platform in the center of the box.
-
Individually place each mouse on the platform for 1 hour.
-
Repeat this procedure for 10 consecutive days.
-
Following the stress period, proceed with efficacy testing.
Protocol 3: Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension)
This protocol measures visceral pain by quantifying the abdominal muscle contraction in response to colorectal distension (CRD).
Workflow Diagram:
Caption: Workflow for Visceromotor Response measurement.
Materials:
-
Rats or mice from visceral hypersensitivity models
-
Anesthetic
-
Teflon-coated stainless steel wire electrodes
-
Inflatable balloon catheter
-
Pressure transducer and inflation device
-
Electromyography (EMG) recording system
Procedure:
-
Surgically implant EMG electrodes into the external oblique abdominal muscle of the animal under anesthesia.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, gently insert a lubricated balloon catheter into the distal colon.
-
Allow the animal to acclimate.
-
Perform graded, phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg).
-
Record the EMG activity during the pre-distension, distension, and post-distension periods.
-
The visceromotor response (VMR) is quantified as the increase in the area under the curve (AUC) of the EMG signal during distension compared to the baseline.
Protocol 4: Assessment of Gastrointestinal Motility (Whole Gut Transit Time)
This protocol measures the total time it takes for a non-absorbable marker to transit through the entire gastrointestinal tract.
Workflow Diagram:
Caption: Workflow for Whole Gut Transit Time measurement.
Materials:
-
Mice or rats
-
Carmine red solution (6% in 0.5% methylcellulose)
-
Oral gavage needles
-
Clean cages with white paper bedding
Procedure:
-
Fast the animals for a standardized period (e.g., 4 hours) with free access to water.
-
Administer this compound or vehicle orally.
-
After the appropriate pre-treatment time, administer a single oral gavage of the carmine red solution.
-
Place each animal in a clean cage with white paper bedding for easy visualization of fecal pellets.
-
Monitor the animals and record the time of the first appearance of a red-colored fecal pellet.
-
The whole gut transit time is the duration between the administration of the carmine red and the excretion of the first red pellet.
Protocol 5: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
This protocol assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Workflow Diagram:
Caption: Workflow for the Elevated Plus Maze test.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software
-
Rats or mice
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording to determine the time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Application Notes and Protocols for (S)-Cilansetron in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization.[1][2] In the gastrointestinal tract, this receptor is involved in processes such as visceral pain, colonic transit, and secretions.[1][2] While clinically investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D), the development of this compound was discontinued.[3][4][5] However, its high affinity and selectivity for the 5-HT3 receptor make it a valuable tool for in vitro research to explore the role of this receptor in various cellular processes.
These application notes provide an overview of the potential uses of this compound in cell culture studies and detailed protocols for its application.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT3 receptor.[2] By binding to the receptor, it blocks the binding of the endogenous ligand serotonin (B10506) (5-HT) and other 5-HT3 agonists, thereby preventing the opening of the non-selective cation channel and subsequent cellular depolarization.[1][2] This mechanism allows for the investigation of cellular pathways and physiological responses mediated by 5-HT3 receptor activation.
Data Presentation
While specific cell-based IC50 values for this compound are not widely published, its high affinity for the 5-HT3 receptor has been determined through receptor binding assays. This data can be used to guide concentration selection for cell culture experiments.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 0.19 nM | Not Specified | Receptor Binding Assay | [1] |
| Potency vs. Ondansetron | ~10x greater in vitro | Not Specified | Competitive Antagonism | [2] |
Note: The Ki (inhibitory constant) is a measure of the binding affinity of an antagonist to its receptor. A lower Ki value indicates a higher affinity. The provided data suggests that this compound is a very potent 5-HT3 receptor antagonist.
Experimental Protocols
Given the limited specific cell culture data for this compound, the following protocols are based on its known mechanism of action and adapted from studies using other 5-HT3 receptor antagonists in cell culture. These protocols can serve as a starting point for investigating the effects of this compound in various cell lines expressing 5-HT3 receptors (e.g., neuroblastoma cell lines, dorsal root ganglion neurons, or cells engineered to express the receptor).
Protocol 1: Determination of IC50 for Inhibition of Serotonin-Induced Calcium Influx
This protocol describes how to determine the concentration of this compound required to inhibit 50% of the calcium influx induced by a 5-HT3 receptor agonist.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., SH-SY5Y, N1E-115)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Serotonin (5-HT) or a specific 5-HT3 agonist (e.g., m-chlorophenylbiguanide)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations.
-
Prepare a stock solution of the 5-HT3 agonist in HBSS. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the 5-HT3 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation/Cytotoxicity Assay
This protocol is designed to assess whether this compound, by blocking 5-HT3 receptor signaling, affects the proliferation or viability of cells that may rely on serotonergic pathways for growth. This is particularly relevant for certain cancer cell lines.
Materials:
-
Target cell line (e.g., gastric cancer cell lines like AGS or MKN-1)
-
Complete cell culture medium
-
This compound
-
Cell proliferation/viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
96-well clear or opaque microplates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the drug stock).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
At the end of the incubation period, add the cell proliferation/viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the results to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay can be used to investigate the role of 5-HT3 receptor antagonism in cell migration, a key process in development, wound healing, and cancer metastasis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a commercial scratch assay tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.
-
Create the "Wound":
-
Using a sterile pipette tip, make a straight scratch through the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Immediately after treatment (time 0), acquire images of the scratch at predefined locations.
-
Incubate the plate at 37°C and acquire images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each treatment group compared to the vehicle control.
-
Potential Applications in Cell Culture Studies
-
Neurobiology: Investigate the role of 5-HT3 receptors in neuronal development, synaptic plasticity, and neurotransmitter release in primary neuronal cultures or neuroblastoma cell lines.
-
Oncology: Explore the potential anti-proliferative or anti-migratory effects of 5-HT3 receptor antagonism in cancer cell lines where serotonin may act as a growth factor.
-
Gastrointestinal Research: Use intestinal epithelial cell lines (e.g., Caco-2) or organoid cultures to study the influence of 5-HT3 receptor blockade on intestinal cell function and signaling.
-
Receptor Pharmacology: Characterize the binding kinetics and functional antagonism of this compound at wild-type and mutated 5-HT3 receptors expressed in heterologous systems (e.g., HEK293 or CHO cells).
Conclusion
This compound is a high-affinity 5-HT3 receptor antagonist that serves as a precise tool for in vitro pharmacological studies. While its clinical development has been halted, its utility in a research setting remains significant. The protocols and data presented here provide a framework for researchers to design and execute cell culture experiments to elucidate the multifaceted roles of the 5-HT3 receptor in health and disease. As with any experimental work, it is crucial to optimize concentrations and incubation times for each specific cell line and assay.
References
- 1. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
Protocol for the Dissolution of (S)-Cilansetron for Experimental Use
Application Note
(S)-Cilansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. It is the (S)-enantiomer of Cilansetron and has been investigated for its therapeutic potential, primarily in the context of irritable bowel syndrome with diarrhea (IBS-D). Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the dissolution of this compound for use by researchers, scientists, and drug development professionals.
Due to the limited availability of precise quantitative solubility data in public literature, the following protocols are based on general practices for compounds with similar characteristics and available information on the broader class of 5-HT3 antagonists. Researchers are strongly encouraged to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Compound Information
| Characteristic | Information |
| IUPAC Name | (10S)-10-[(2-methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydropyrido[3,2,1-jk]carbazol-11(4H)-one |
| Molecular Formula | C₂₀H₂₁N₃O |
| Molecular Weight | 319.40 g/mol |
| Mechanism of Action | Selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. |
Solubility and Storage
Precise solubility data for this compound in common laboratory solvents is not widely published. The following table provides general guidance. It is imperative to empirically determine the solubility for your specific batch of the compound.
| Solvent | Anticipated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble. | Recommended as the primary solvent for preparing high-concentration stock solutions for in vitro studies. Use anhydrous DMSO to avoid precipitation. |
| Ethanol | Likely soluble, but may be less so than in DMSO. | Can be used as a co-solvent. The final concentration in aqueous solutions should be kept low to avoid toxicity in cell cultures. |
| Water | Poorly soluble. | The hydrochloride salt form may exhibit slightly better aqueous solubility. |
| PBS (Phosphate-Buffered Saline) | Poorly soluble. | Dilutions from a DMSO stock into PBS may lead to precipitation. Ensure the final DMSO concentration is low (typically <0.5%). |
| Saline (0.9% NaCl) | Mentioned as a vehicle for in vivo studies. | Likely used for dilution of a stock solution or for formulating a suspension. |
Storage Recommendations:
-
Solid Compound: Store at -20°C in a tightly sealed, light-resistant container.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes and store at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Protocol: Preparation of this compound Stock and Working Solutions
This protocol is intended for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile cell culture medium
Procedure for 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.194 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mix: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles. Store at -80°C.
Preparation of Working Solutions:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
In Vivo Protocol: Preparation of this compound for Administration
This protocol is a general guideline for animal studies, based on available literature for Cilansetron. The final formulation will depend on the route of administration and the specific experimental design.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Suitable co-solvent if necessary (e.g., a small percentage of DMSO or a surfactant like Tween® 80)
-
Sterile vials
-
Homogenizer or sonicator (for suspensions)
Procedure for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration:
-
Stock Solution (if necessary): Prepare a concentrated stock solution in a suitable solvent. Given that Cilansetron has been administered in saline, a direct suspension or a solution from a small amount of co-solvent is likely.
-
Formulation:
-
For a solution: If a soluble salt form is used, attempt to dissolve this compound directly in sterile saline. If solubility is limited, a small amount of a biocompatible co-solvent may be used. First, dissolve the compound in the co-solvent, and then slowly add the saline while vortexing to prevent precipitation.
-
For a suspension: If the compound is not soluble, a suspension can be prepared. Weigh the required amount of this compound and add a small amount of a wetting agent (e.g., Tween® 80, 0.1-0.5%). Add sterile saline and homogenize or sonicate until a uniform suspension is achieved.
-
-
Dosing: The dosage will vary depending on the animal model and the study's objective. Previous studies with Cilansetron in rats have used intravenous doses.
-
Administration: Administer the prepared solution or suspension to the animals via the desired route. Ensure the formulation is well-mixed before each administration, especially for suspensions.
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
This compound acts by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. When serotonin (5-HT) binds to this receptor, it opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. This compound competitively inhibits this action.
Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for preparing this compound for in vitro experiments.
Application Notes and Protocols for the Quantification of (S)-Cilansetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is the pharmacologically active enantiomer of Cilansetron, a potent and selective 5-HT₃ receptor antagonist. Due to the stereospecific nature of its therapeutic activity, it is crucial to employ analytical methods that can accurately and precisely quantify the (S)-enantiomer in various matrices, including pharmaceutical formulations and biological fluids. These application notes provide detailed protocols for the enantioselective quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the chiral separation of structurally similar compounds, such as ondansetron (B39145).
Analytical Methods Overview
The primary challenge in the analysis of this compound is its separation from its inactive (R)-enantiomer. This is achieved using chiral stationary phases (CSPs) in HPLC or by employing chiral selectors in capillary electrophoresis. LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.
A general workflow for the development and validation of these analytical methods is outlined below.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical dosage forms and for enantiomeric purity testing.
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm), is recommended based on its successful application for separating similar compounds[1].
-
Mobile Phase: A mixture of n-hexane, ethanol, and 2-propanol. A typical starting composition is 80:15:5 (v/v/v). For basic compounds like Cilansetron, the addition of a small amount of an amine modifier, such as 0.1% diethylamine, can improve peak shape[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 306 nm[3].
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask.
-
Add the mobile phase to about 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for a chiral HPLC method for a similar compound, which can be expected for this compound analysis.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow Diagram
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as human plasma, which is essential for pharmacokinetic studies.
Experimental Protocol
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: An ovomucoid-based column, such as an Ultron ES-OVM (150 x 2.0 mm), has proven effective for the enantioselective analysis of ondansetron[4].
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% acetic acid (e.g., 20:80 v/v)[4].
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: Precursor ion -> Product ion (to be determined experimentally, but for ondansetron it is m/z 294 -> 170)[4].
-
Internal Standard (IS): A structurally similar compound, such as tropisetron (B1223216) (m/z 285 -> 124), can be used[4].
-
Sample Preparation (Human Plasma):
-
Internal Standard Spiking: To 200 µL of human plasma, add the internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate)[4].
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following table presents typical validation parameters for an enantioselective LC-MS/MS method for a similar compound in human plasma.
| Parameter | Typical Value[4] |
| Linearity Range | 0.10 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (%RSD) | 3.7 - 11.6% |
| Inter-day Precision (%RSD) | 5.6 - 12.3% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Diagram
Method Validation
All analytical methods must be validated according to international guidelines (e.g., ICH, FDA) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The protocols described provide robust and reliable methods for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC being suitable for quality control of pharmaceutical products and LC-MS/MS being the method of choice for bioanalytical studies requiring high sensitivity. Proper method validation is essential to ensure the generation of high-quality, reliable data for regulatory submissions and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 4. Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Cilansetron Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration routes for (S)-Cilansetron in common laboratory animal models. The protocols outlined below are based on established methodologies for administering pharmaceutical compounds to rodents and rabbits. Due to the limited availability of specific published pharmacokinetic data for this compound, the quantitative data presented in the tables are illustrative and based on typical values observed for other 5-HT3 receptor antagonists. Researchers are strongly encouraged to conduct pilot pharmacokinetic studies for their specific animal model and formulation.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the expected pharmacokinetic profiles of this compound following different routes of administration.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 5 | 150 - 250 | 1.5 - 2.5 | 800 - 1200 | 40 - 60 |
| Intravenous (IV) | 1 | 800 - 1000 | 0.1 - 0.2 | 1800 - 2200 | 100 |
| Subcutaneous (SC) | 2 | 300 - 450 | 0.5 - 1.0 | 1500 - 1900 | 80 - 95 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 10 | 100 - 200 | 1.0 - 2.0 | 500 - 800 | 30 - 50 |
| Intravenous (IV) | 2 | 600 - 800 | 0.1 - 0.2 | 1000 - 1400 | 100 |
| Subcutaneous (SC) | 5 | 250 - 400 | 0.3 - 0.8 | 900 - 1300 | 85 - 100 |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 2 | 80 - 150 | 2.0 - 3.0 | 600 - 1000 | 35 - 55 |
| Intravenous (IV) | 0.5 | 400 - 600 | 0.1 - 0.2 | 900 - 1300 | 100 |
| Subcutaneous (SC) | 1 | 150 - 250 | 0.8 - 1.5 | 800 - 1200 | 75 - 90 |
Signaling Pathway
This compound is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The binding of serotonin (B10506) (5-HT) to this ligand-gated ion channel leads to the influx of cations, resulting in neuronal depolarization. By blocking this interaction, this compound inhibits downstream signaling cascades.
Experimental Protocols
Formulation of this compound for Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for oral, intravenous, and subcutaneous administration in laboratory animals.
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, for initial dissolution)
-
Polyethylene glycol 400 (PEG 400, optional, for oral formulations)
-
Tween 80 (optional, for oral formulations)
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge)
-
pH meter
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
For Intravenous (IV) and Subcutaneous (SC) Administration:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
In a sterile vial, dissolve the powder in a minimal amount of Sterile Water for Injection or 0.9% Saline.
-
Gently vortex until the powder is completely dissolved.
-
Adjust the pH of the solution to a physiologically compatible range (typically 6.5-7.5) using sterile, dilute HCl or NaOH if necessary.
-
Bring the solution to the final desired concentration with sterile saline.
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect it from light. Use within 24 hours of preparation.
For Oral (PO) Administration (Aqueous Suspension):
-
Weigh the required amount of this compound hydrochloride powder.
-
For compounds with low aqueous solubility, a co-solvent system may be necessary. A common vehicle includes: 5-10% DMSO, 40% PEG 400, and the remainder as sterile water or saline.
-
First, dissolve the this compound in DMSO.
-
Add the PEG 400 and vortex until a clear solution is formed.
-
Slowly add the sterile water or saline while vortexing to create a stable suspension. A small amount of Tween 80 (e.g., 1-2%) can be added to aid in suspension stability.
-
The final formulation should be a homogenous suspension. Prepare fresh daily.
Oral Administration (Gavage)
Objective: To accurately deliver a specified dose of this compound solution or suspension directly into the stomach of a laboratory animal.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic with a ball tip)
-
Mice: 20-22 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringe
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
Gently restrain the animal. For rats and mice, this can be done by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Intravenous Administration (Tail Vein)
Objective: To deliver this compound directly into the systemic circulation for rapid onset and 100% bioavailability.
Materials:
-
Prepared sterile this compound formulation for IV injection
-
Appropriately sized needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Syringe
-
Restraint device (e.g., rodent restrainer)
-
Heat lamp or warm water to dilate the tail veins
Protocol:
-
Weigh the animal and calculate the required injection volume.
-
Fill the syringe with the sterile this compound formulation, ensuring no air bubbles are present.
-
Place the animal in a restraint device, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A small flash of blood in the hub of the needle may indicate successful cannulation.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Subcutaneous Administration
Objective: To administer this compound into the loose skin on the back of the animal for slower, sustained absorption.
Materials:
-
Prepared sterile this compound formulation for SC injection
-
Appropriately sized needle (e.g., 25-27 gauge)
-
Syringe
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct dosing volume.
-
Fill the syringe with the sterile this compound formulation.
-
Gently restrain the animal on a flat surface.
-
Lift the loose skin over the shoulders or back to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
-
Slowly inject the formulation. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage.
Application Notes and Protocols: Measuring (S)-Cilansetron Effects on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] These receptors are integral to the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[2] As such, this compound has been investigated for its therapeutic potential in managing gastrointestinal disorders, particularly diarrhea-predominant irritable bowel syndrome (IBS-D).[1][3] Understanding the precise effects of this compound on gastrointestinal motility is crucial for its clinical development and application.
These application notes provide detailed protocols for assessing the effects of this compound on various aspects of gastrointestinal motility, including gastric emptying, small intestinal transit, and colonic motility. Additionally, an in vitro protocol to study its direct effects on intestinal smooth muscle is included.
Signaling Pathway of this compound in the Gastrointestinal Tract
This compound exerts its effects by blocking 5-HT3 receptors located on enteric neurons. In the gastrointestinal tract, enterochromaffin cells release serotonin (5-HT), which then binds to these receptors on afferent nerves, transmitting signals that influence motility and sensation. By antagonizing these receptors, this compound can modulate gastrointestinal transit and reduce visceral hypersensitivity.[1][4]
Caption: this compound blocks 5-HT3 receptors on enteric neurons.
Experimental Protocols for Assessing Gastrointestinal Motility
The following are standardized protocols that can be adapted to evaluate the effects of this compound.
In Vivo Evaluation of Gastric Emptying
Method: Scintigraphy is the gold standard for measuring gastric emptying due to its quantitative and physiological nature.[5]
Protocol:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) before the study. Any medications that could affect gastrointestinal motility should be discontinued (B1498344) for an appropriate washout period, as determined by their pharmacokinetic properties.
-
Test Meal: A standardized solid meal, such as a 99mTc-sulfur colloid-labeled egg meal, is recommended.[6]
-
Drug Administration: A single oral dose of this compound or placebo is administered in a double-blind, crossover design. The timing of administration should be based on the drug's known pharmacokinetic profile to ensure peak plasma concentrations during the gastric emptying measurement.
-
Imaging: Immediately after meal ingestion, anterior and posterior images of the stomach are acquired using a gamma camera. Imaging is typically performed at 0, 1, 2, and 4 hours post-ingestion.[6]
-
Data Analysis: The geometric mean of counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is calculated. Key parameters to analyze include the half-time of gastric emptying (T50) and the percentage of gastric retention at each time point.
Data Presentation:
| Treatment Group | Gastric Emptying T50 (minutes) | Gastric Retention at 1 hr (%) | Gastric Retention at 2 hrs (%) | Gastric Retention at 4 hrs (%) |
| Placebo | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound (Dose 1) | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound (Dose 2) | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
In Vivo Evaluation of Small Intestinal Transit
Method: Radiopaque markers provide a simple and reliable method for assessing small intestinal transit time.
Protocol:
-
Subject Preparation: Similar to the gastric emptying study, subjects should fast overnight.
-
Marker and Drug Administration: Subjects ingest a standardized meal along with a capsule containing a known number of radiopaque markers (e.g., 24 markers). This compound or placebo is administered concurrently.
-
Imaging: Abdominal radiographs are taken at regular intervals (e.g., every 2 hours) until all markers have passed into the colon.
-
Data Analysis: The number of markers in the small intestine and colon is counted on each radiograph. The small intestinal transit time is typically defined as the time it takes for a certain percentage (e.g., 50% or 80%) of the markers to reach the colon.
Data Presentation:
| Treatment Group | Small Intestinal Transit Time (hours) |
| Placebo | Data to be collected |
| This compound (Dose 1) | Data to be collected |
| This compound (Dose 2) | Data to be collected |
In Vivo Evaluation of Colonic Motility
Method: Colonic manometry is used to directly measure pressure changes and contractile activity in the colon.
Protocol:
-
Subject Preparation: Subjects undergo a standard bowel preparation to cleanse the colon. A manometry catheter with multiple pressure sensors is then placed in the sigmoid colon under endoscopic guidance.
-
Drug Administration: In a double-blind, crossover study, subjects receive oral doses of this compound (e.g., 4 mg and 8 mg) or placebo three times daily for a set period (e.g., 7 days).[7]
-
Motility Recording: On the final day of treatment, fasting colonic motility is recorded for a baseline period. Following this, a standardized meal is ingested, and postprandial motility is recorded. To further stimulate colonic activity, an anticholinesterase agent like neostigmine (B1678181) can be administered.[7]
-
Data Analysis: The primary outcomes measured are the area under the pressure curve (AUC) and the number of contractions. These parameters are analyzed for the fasting, postprandial, and post-neostigmine periods.
Data Presentation:
| Treatment Group | Post-Meal + Neostigmine Area Under the Curve (mmHg·min) | Post-Meal + Neostigmine Number of Contractions |
| Placebo | 11.2 (± SEM) | 3.5 (± SEM) |
| This compound (4 mg) | 22.4 (± SEM) | 14.7 (± SEM) |
| This compound (8 mg) | 22.4 (± SEM) | 14.7 (± SEM) |
Data adapted from a study in healthy volunteers.[7]
In Vitro Evaluation of Intestinal Smooth Muscle Contractility
Method: An organ bath setup is used to measure the contractility of isolated intestinal smooth muscle strips in response to pharmacological agents.
Protocol:
-
Tissue Preparation: Segments of the small or large intestine are obtained from an appropriate animal model (e.g., guinea pig ileum). The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of a standardized size.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Drug Application: After washout, this compound is added to the bath at increasing concentrations to establish a cumulative concentration-response curve. The effect of this compound on spontaneous contractions or on contractions induced by a 5-HT3 agonist can be evaluated.
-
Data Analysis: The amplitude and frequency of muscle contractions are recorded and analyzed. The inhibitory or excitatory effect of this compound is quantified by calculating the EC50 or IC50 values.
Data Presentation:
| This compound Concentration (M) | Inhibition of Agonist-Induced Contraction (%) |
| 10⁻⁹ | Data to be collected |
| 10⁻⁸ | Data to be collected |
| 10⁻⁷ | Data to be collected |
| 10⁻⁶ | Data to be collected |
| 10⁻⁵ | Data to be collected |
Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive evaluation of this compound's effects on gastrointestinal motility.
Caption: A phased approach to evaluating this compound's GI effects.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on gastrointestinal motility. By employing these standardized methods, researchers can obtain reliable and comparable data to elucidate the mechanism of action and clinical utility of this 5-HT3 receptor antagonist. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflows and underlying signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. METHODS FOR THE ASSESSMENT OF SMALL BOWEL AND COLONIC TRANSIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. 2. To study effect of drugs on gastrointestinal motility Experiment .pptx [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Cilansetron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that was developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2][3] The 5-HT3 receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[4][5] In IBS-D, abnormal serotonin (B10506) (5-HT) signaling is thought to contribute to symptoms like visceral hypersensitivity (pain), increased colonic transit, and excessive gastrointestinal secretions.[6][7] this compound works by blocking the action of serotonin at these receptors, thereby modulating gut motility, secretion, and the perception of pain.[1][7]
Although its development was discontinued, the study of this compound and similar 5-HT3 antagonists provides a valuable framework for understanding visceral pain and motility disorders.[1] These application notes provide detailed experimental protocols for the preclinical and clinical evaluation of 5-HT3 receptor antagonists like this compound.
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin released from enterochromaffin cells in the gut wall binds to 5-HT3 receptors on afferent neurons.[3] This binding opens a non-selective cation channel, leading to rapid depolarization of the neuron.[4][5] This activation triggers downstream signaling that regulates visceral pain, colonic transit, and gastrointestinal secretions.[4] this compound competitively blocks this binding, preventing neuronal activation and thereby alleviating the symptoms associated with IBS-D.[4][8]
Caption: 5-HT3 receptor signaling pathway and antagonism by this compound.
Pharmacological and Pharmacokinetic Profile
This compound exhibits high affinity for the 5-HT3 receptor and is characterized by its rapid oral absorption.[4][9] Its potency has been demonstrated to be higher than first-generation antagonists like ondansetron (B39145) in both in vitro and in vivo models.[9]
| Parameter | Value | Species | Reference |
| Mechanism of Action | Potent & Selective 5-HT3 Receptor Antagonist | - | [4][5] |
| In Vitro Potency | 10x more potent than ondansetron | - | [9] |
| In Vivo Potency (Oral) | 6x more potent than ondansetron | Rat | [9] |
| Bioavailability (Oral) | > 80% | Rat | [4] |
| 87% | Human | [1] | |
| Elimination Half-life | 1.6 - 1.9 hours | Human | [1][4] |
| Metabolism | Hepatic | Human | [1][9] |
Experimental Protocols
Protocol 1: In Vitro 5-HT3 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radiolabeled antagonist.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).
-
Test compound: this compound at various concentrations.
-
Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), non-specific control, or a dilution of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension Model)
This protocol assesses the ability of this compound to reduce visceral pain in an animal model of IBS. The visceromotor response (VMR) to colorectal distension (CRD) is a standard measure of visceral sensitivity.[10]
Materials:
-
Rodents (e.g., Wistar rats; stress-induced or transgenic models like SERT-KO rats can be used).[6][11]
-
This compound and vehicle control.
-
CRD apparatus: Inflatable balloon catheter, pressure transducer, and data acquisition system.
-
Electromyography (EMG) equipment for recording abdominal muscle contractions.
Methodology:
-
Animal Model: Use a validated model of visceral hypersensitivity, such as the water avoidance stress (WAS) model.[6]
-
Surgical Preparation (optional but recommended): Implant EMG electrodes into the external oblique abdominal muscles of the rats and allow for recovery.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before CRD.
-
Colorectal Distension:
-
Lightly anesthetize the rat and insert the balloon catheter into the descending colon.
-
Allow the animal to recover in a small enclosure that restricts movement.
-
Connect the catheter to the pressure transducer and the EMG electrodes to the recording system.
-
Perform phasic distensions of the colon at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between (e.g., 4 minutes).
-
-
Data Acquisition: Record the EMG signal (VMR) continuously throughout the distension protocol.
-
Data Analysis: Quantify the EMG signal during each distension period and subtract the baseline activity. Compare the VMR at each pressure level between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA). A significant reduction in VMR indicates an analgesic effect.
Caption: Experimental workflow for the in vivo colorectal distension (CRD) model.
Clinical Efficacy in IBS-D
Clinical trials demonstrated that this compound was more effective than placebo in providing adequate relief of overall IBS-D symptoms, including abdominal pain and abnormal bowel habits, in both men and women.[2][7]
References
- 1. Cilansetron - Wikipedia [en.wikipedia.org]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. The role of experimental models in developing new treatments for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of 5-HT3 Receptors with (S)-Cilansetron Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cilansetron is a potent and selective 5-HT3 receptor antagonist.[1][2] The ability to visualize and quantify the distribution and target engagement of this compound in vivo would be a valuable tool in drug development and neuroscience research. This document outlines hypothetical, yet scientifically grounded, application notes and protocols for the in vivo imaging of 5-HT3 receptors using a radiolabeled analog of this compound. The proposed techniques, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offer high sensitivity and quantitative capabilities for non-invasive imaging.[3][4][5] These methods can provide crucial information on pharmacokinetics, biodistribution, and receptor occupancy.[3][6]
Introduction to In Vivo Imaging with this compound Analogs
In vivo imaging techniques are pivotal in preclinical and clinical drug development, offering a non-invasive window into biological processes within a living organism.[7][8] For a potent 5-HT3 receptor antagonist like this compound, in vivo imaging can elucidate its mechanism of action, confirm target engagement, and optimize dosing strategies.[1][6] By radiolabeling an analog of this compound, it is possible to create a tracer for PET or SPECT imaging, enabling the visualization of 5-HT3 receptor-rich regions in the body, such as the brain and the gastrointestinal tract.[9][10]
This document proposes the use of a hypothetical radiotracer, for instance, --INVALID-LINK---Fluorocilansetron for PET or --INVALID-LINK---Iodocilansetron for SPECT, and provides detailed protocols for their potential application in preclinical research.
Signaling Pathway of 5-HT3 Receptor and this compound
This compound exerts its pharmacological effect by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to the rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[9] this compound, as a competitive antagonist, binds to the receptor without activating it, thereby preventing serotonin-induced depolarization.
Proposed Radiolabeled this compound Analogs
For the purpose of these application notes, we will consider two hypothetical radiotracers:
-
--INVALID-LINK---Fluorocilansetron: A positron-emitting tracer for PET imaging. Fluorine-18 is a commonly used radionuclide with a suitable half-life (109.8 minutes) for imaging studies.
-
--INVALID-LINK---Iodocilansetron: A gamma-emitting tracer for SPECT imaging. Iodine-123 has a half-life of 13.2 hours, allowing for longer imaging protocols.[11]
The synthesis of these tracers would involve precursor molecules that can be readily labeled with the respective radionuclide. The choice between PET and SPECT will depend on the available imaging equipment, desired resolution, and the specific research question.[12][13]
Quantitative Data Summary
The following table summarizes hypothetical data that could be obtained from in vivo imaging studies. This data is for illustrative purposes to demonstrate how results can be presented and compared.
| Parameter | --INVALID-LINK---Fluorocilansetron (PET) | --INVALID-LINK---Iodocilansetron (SPECT) | Reference |
| Radiolabeling Yield | > 40% (non-decay corrected) | > 70% | [4][14] |
| Radiochemical Purity | > 98% | > 98% | [14] |
| Molar Activity | > 37 GBq/µmol | > 185 GBq/µmol | [15] |
| Brain Uptake (SUV) | Striatum: 2.5 ± 0.4 | Striatum: 1.8 ± 0.3 | - |
| Cerebellum: 0.8 ± 0.2 | Cerebellum: 0.6 ± 0.1 | - | |
| Receptor Occupancy (ED₅₀) | 0.5 mg/kg | 0.7 mg/kg | [6] |
Table 1: Hypothetical Radiotracer Characteristics and In Vivo Imaging Data. SUV: Standardized Uptake Value. ED₅₀: Dose required to achieve 50% receptor occupancy.
Experimental Protocols
Protocol 1: Synthesis and Quality Control of ¹⁸F-Fluorocilansetron
This protocol describes a hypothetical synthesis of a PET tracer.
Objective: To radiolabel a precursor of this compound with [¹⁸F]Fluoride.
Materials:
-
This compound tosylate precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
HPLC system with a radioactivity detector
-
TLC system
Procedure:
-
[¹⁸F]Fluoride activation: Trap aqueous [¹⁸F]fluoride on an anion exchange column. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation with acetonitrile.
-
Radiolabeling reaction: Add the this compound tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 110°C for 15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate --INVALID-LINK---Fluorocilansetron.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified tracer in sterile saline for injection.
-
Quality Control:
-
Radiochemical purity: Analyze by analytical HPLC and radio-TLC.
-
Molar activity: Calculate based on the amount of radioactivity and the mass of the compound.
-
Sterility and pyrogenicity: Perform standard tests before in vivo use.
-
Protocol 2: In Vivo PET Imaging and Receptor Occupancy Study in Rodents
Objective: To determine the brain distribution of --INVALID-LINK---Fluorocilansetron and to measure 5-HT3 receptor occupancy by unlabeled this compound.
Materials:
-
--INVALID-LINK---Fluorocilansetron
-
Unlabeled this compound
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Rodents (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. A tail vein catheter should be inserted for tracer injection.
-
Baseline Scan:
-
Inject a bolus of --INVALID-LINK---Fluorocilansetron (e.g., 10-15 MBq) via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes.
-
A CT scan should be performed for attenuation correction and anatomical co-registration.
-
-
Receptor Occupancy Scan:
-
On a separate day, pre-treat the animal with a specific dose of unlabeled this compound (e.g., 0.1, 0.5, 1, 5 mg/kg, i.v.) 30 minutes before the tracer injection.
-
Repeat the PET imaging protocol as described for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical atlas or the CT scan.
-
Define regions of interest (ROIs) for brain areas with high (e.g., striatum) and low (e.g., cerebellum) 5-HT3 receptor density.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) using a suitable kinetic model.
-
Receptor occupancy (RO) can be calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_pretreated) / BP_ND_baseline
-
-
Data Presentation: Plot the receptor occupancy as a function of the administered dose of unlabeled this compound to determine the ED₅₀.
Conclusion
The development and application of radiolabeled this compound analogs for in vivo imaging would represent a significant advancement for research in the field of 5-HT3 receptor pharmacology. The hypothetical protocols and data presented here provide a framework for conducting such studies. These non-invasive imaging techniques have the potential to accelerate drug development by providing critical insights into the in vivo behavior of novel therapeutics targeting the 5-HT3 receptor.[7] It is important to note that the development of any new radiotracer requires extensive validation of its specificity, selectivity, and pharmacokinetic properties.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vivo imaging for biodistribution and metabolism evaluations of new chemical entities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5-HT3 Antagonists on Symptom Relief and Constipation in Non-constipated Irritable Bowel Syndrome: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECT radiopharmaceuticals for imaging chronic inflammatory diseases in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. SPECT scan - Mayo Clinic [mayoclinic.org]
- 14. Radiolabeling, biodistribution, and dosimetry of (123)I-mAb 14C5: a new mAb for radioimmunodetection of tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolabeled Antibodies for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Cilansetron for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cilansetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological processes, including emesis, gastrointestinal motility, and visceral pain perception. As an antagonist, this compound blocks the excitatory effects of serotonin at these receptors, making it a valuable tool for research in gastroenterology, neuroscience, and pharmacology. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. Although initially developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D), its development was discontinued, but it remains a significant compound for preclinical research.
Laboratory Suppliers
This compound for research purposes is not widely available from major chemical suppliers and may require custom synthesis or purchase from specialized vendors. One potential supplier is:
-
MedchemExpress: Lists this compound, though it may be synthesized on demand, indicated by a longer lead time.
Researchers interested in acquiring this compound are advised to contact custom synthesis companies or specialized chemical suppliers for availability and pricing.
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of serotonin to the 5-HT3 receptor. This receptor is a non-selective cation channel, and its activation by serotonin leads to the influx of sodium (Na+) and potassium (K+) ions, and to a lesser extent calcium (Ca2+), resulting in rapid neuronal depolarization.[1][2] By blocking this channel activation, this compound effectively inhibits the downstream signaling cascade.
The signaling pathway initiated by 5-HT3 receptor activation involves the following key steps:
-
Serotonin Binding: Serotonin released from enterochromaffin cells or neurons binds to the orthosteric site on the 5-HT3 receptor.
-
Channel Opening: This binding induces a conformational change in the receptor, opening the central ion pore.
-
Cation Influx: Na+, K+, and Ca2+ ions flow into the neuron, leading to membrane depolarization.
-
Action Potential Generation: The depolarization can trigger an action potential, propagating the nerve signal.
-
Neurotransmitter Release: In presynaptic neurons, the influx of Ca2+ can trigger the release of other neurotransmitters.
This compound, as an antagonist, prevents the initial serotonin binding, thereby inhibiting this entire cascade.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.
Application Notes
This compound is a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathophysiological conditions. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications.
In Vitro Applications
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound for the 5-HT3 receptor compared to other receptor subtypes.
-
Functional Assays: To characterize the antagonist properties of this compound in cell lines endogenously or recombinantly expressing the 5-HT3 receptor. This can be achieved through electrophysiology (e.g., patch-clamp) or calcium imaging techniques.
-
Neurotransmitter Release Studies: To investigate the role of 5-HT3 receptors in modulating the release of other neurotransmitters from primary neuron cultures or synaptosomes.
In Vivo Applications
-
Gastrointestinal Motility Studies: To assess the effect of this compound on gastric emptying, small intestinal transit, and colonic motility in animal models.
-
Visceral Hypersensitivity Models: To evaluate the potential of this compound to reduce visceral pain in response to colorectal distension in rodent models of irritable bowel syndrome.
-
Emesis Models: To study the anti-emetic properties of this compound in animal models of chemotherapy- or motion-induced nausea and vomiting.
-
Behavioral Pharmacology: To explore the potential effects of 5-HT3 receptor blockade on anxiety, depression, and cognition in relevant animal models.
Experimental Protocols
In Vitro Potency Determination: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with the human 5-HT3A receptor).
-
Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 receptor antagonist).
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]-GR65630 + assay buffer.
-
Non-specific Binding: Cell membranes + [3H]-GR65630 + high concentration of non-labeled antagonist.
-
Competitive Binding: Cell membranes + [3H]-GR65630 + varying concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| In Vitro Potency | ~10x more potent than ondansetron | [3] |
Figure 2: Experimental workflow for the in vitro radioligand binding assay.
In Vivo Model of Visceral Hypersensitivity
This protocol describes the assessment of this compound on visceral pain in a rat model of colorectal distension (CRD).
Materials:
-
Male Wistar rats (200-250 g).
-
This compound.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Colorectal distension balloon catheter.
-
Pressure transducer and pump for balloon inflation.
-
Electromyography (EMG) recording equipment.
-
Anesthesia (for electrode implantation).
Protocol:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week.
-
Under anesthesia, surgically implant EMG electrodes into the external oblique abdominal muscles to record the visceromotor response (VMR). Allow for a recovery period of at least 3-4 days.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before CRD (e.g., 30-60 minutes).
-
-
Colorectal Distension (CRD):
-
Gently insert the lubricated balloon catheter into the colon (e.g., 8 cm from the anus).
-
Secure the catheter to the tail.
-
Allow the rat to acclimate to the testing apparatus.
-
Perform phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions (e.g., 4 minutes).
-
-
Data Acquisition and Analysis:
-
Record the EMG activity during the baseline period and throughout the CRD procedure.
-
Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
Compare the VMR in the this compound-treated group to the vehicle-treated group at each distension pressure. A reduction in the VMR indicates an anti-nociceptive effect.
-
Quantitative Data Summary:
| Animal Model | Drug | Dose Range | Effect | Reference |
| Rat | Cilansetron | Not specified | Reduced visceral hypersensitivity | [3] |
Note: Specific effective doses in this model need to be determined through dose-response studies.
Figure 3: Experimental workflow for the in vivo visceral hypersensitivity model.
Conclusion
This compound is a powerful research tool for elucidating the role of the 5-HT3 receptor in health and disease. Its high potency and selectivity make it suitable for a variety of in vitro and in vivo experimental paradigms. The protocols provided here serve as a starting point for researchers to design and execute robust experiments to investigate the multifaceted functions of the 5-HT3 receptor. Due to its limited commercial availability, researchers should plan for custom synthesis or procurement from specialized suppliers.
References
- 1. Frontiers | Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors [frontiersin.org]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Cilansetron Stability in Solution
Disclaimer: Publicly available stability data for (S)-Cilansetron is limited. This guide provides best practices and general troubleshooting advice for researchers working with this compound in solution. The experimental protocols and data presented are based on studies of structurally similar compounds, such as Ondansetron, and should be adapted and validated for this compound.
Troubleshooting Guides
This section provides solutions to common stability problems encountered during experiments with this compound in solution.
| Problem | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound in the experimental solution. | 1. Verify Solution pH: this compound may be susceptible to pH-dependent degradation. Prepare fresh solutions and measure the pH. Adjust if necessary, using a buffer system appropriate for your experiment. A patent suggests that acidic additives can stabilize Cilansetron against racemization[1]. 2. Control Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or frozen) and minimize exposure to room temperature. 3. Protect from Light: Photodegradation can occur. Store solutions in amber vials or protect them from light with aluminum foil. 4. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize Degradants: If using HPLC or a similar technique, attempt to identify the degradation products. This can provide clues about the degradation pathway. 2. Perform Forced Degradation Studies: To understand potential degradation pathways, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating analytical method. |
| Precipitation or Cloudiness in Solution | Poor solubility or physical instability of the formulation. | 1. Check Solubility Limits: Ensure the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent or buffer. 2. Adjust pH: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of this compound and adjust the pH to enhance solubility. 3. Consider a Co-solvent: If working with aqueous solutions, the addition of a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) may improve solubility. Ensure the co-solvent is compatible with your experimental system. |
| Racemization (Loss of Chiral Purity) | Conversion of the (S)-enantiomer to the (R)-enantiomer, potentially leading to altered pharmacological activity. | 1. Control pH: A patent for Cilansetron indicates that racemization can be stabilized by the addition of a physiologically compatible water-soluble acidic additive[1]. Maintaining a slightly acidic pH may be crucial. 2. Use a Chiral Analytical Method: Employ a chiral HPLC or SFC method to monitor the enantiomeric purity of your this compound solutions over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific data for this compound is scarce, for initial studies, consider using a solvent in which it is freely soluble, such as DMSO or ethanol, to prepare a concentrated stock solution. For aqueous experimental solutions, dilute the stock solution in a buffer appropriate for your assay, paying close attention to the final pH and potential for precipitation.
Q2: How should I store my this compound solutions?
A2: For short-term storage (hours to a few days), refrigeration at 2-8°C is generally recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and freeze-thaw cycles. Always protect solutions from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which is similar to other 5-HT3 antagonists, potential degradation pathways could include:
-
Hydrolysis: The amide and other susceptible functional groups could be subject to hydrolysis, especially at extreme pH values.
-
Oxidation: The molecule may be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, could lead to degradation.
-
Racemization: The chiral center may be unstable under certain conditions, leading to the formation of the (R)-enantiomer[1].
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC). The development process involves:
-
Forced Degradation: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Developing an HPLC method (column, mobile phase, gradient, detector) that can separate the parent drug from all the generated degradation products.
-
Method Validation: Validating the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Protocols
The following is a template for a forced degradation study and a stability-indicating HPLC method, based on protocols for the structurally similar compound Ondansetron. This protocol must be optimized and validated for this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate (B84403) or acetate)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified time. Dissolve in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time. Keep a control sample in the dark.
Protocol 2: Stability-Indicating HPLC Method (Template)
Objective: To quantify this compound in the presence of its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 216 nm or 305 nm for similar compounds) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations (Hypothetical)
| Stress Condition | Reagent/Condition | Time | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 8 hours | 10-20% | Hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH, RT | 4 hours | 15-30% | Hydrolysis products |
| Oxidation | 3% H₂O₂, RT | 24 hours | 5-15% | N-oxides, other oxidation products |
| Thermal Degradation | 80°C (solid) | 48 hours | <10% | Thermally induced degradation products |
| Photodegradation | UV light (254 nm) | 12 hours | 20-40% | Photodegradation products |
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Caption: A typical workflow for conducting a stability study of this compound in solution.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: (S)-Cilansetron Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Cilansetron. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
I. Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of this compound for the 5-HT3 receptor. However, variability in results is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in my this compound binding assay?
A1: Variability can arise from several factors, including inconsistent tissue/cell membrane preparation, degradation of the radioligand, improper incubation times or temperatures, and issues with the separation of bound and free radioligand. Pipetting errors and instrument calibration can also contribute significantly.
Q2: I am observing high non-specific binding. What can I do?
A2: High non-specific binding can obscure your specific signal.[1] Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Blocking Agents: Incorporate agents like bovine serum albumin (BSA) in your assay buffer and pre-coat your filters with polyethyleneimine (PEI).
-
Modify Wash Steps: Increase the volume and number of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Check Ligand Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher non-specific binding. If possible, consider a different radioligand.
Q3: My specific binding signal is too low. How can I improve it?
A3: A low specific binding signal can be due to several factors:
-
Receptor Density: Ensure your cell membrane preparation has a sufficient density of 5-HT3 receptors. You may need to use a cell line with higher receptor expression.
-
Radioligand Integrity: Check the age and storage conditions of your radioligand to ensure it has not degraded.
-
Equilibrium Not Reached: Your incubation time may be too short. Determine the time required to reach equilibrium through kinetic experiments.[1]
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions in your buffer can significantly impact binding.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]Granisetron or other suitable 5-HT3 antagonist)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, competing ligand (this compound at various concentrations), and radioligand.
-
Add Membranes: Add the cell membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Troubleshooting Data Summary
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Pipetting inconsistency, uneven membrane distribution. | Use calibrated pipettes, ensure membranes are well-suspended before aliquoting. |
| No/Low Specific Binding | Inactive receptor, degraded radioligand, incorrect buffer. | Use fresh membrane preparations, new radioligand stock, and optimize buffer conditions. |
| High Non-Specific Binding | Suboptimal blocking, excessive radioligand concentration. | Optimize BSA/PEI concentrations, use radioligand at or below Kd. |
| Inconsistent IC50 Values | Assay not at equilibrium, unstable compound. | Determine optimal incubation time, check this compound stability in assay buffer. |
Workflow for Troubleshooting a Radioligand Binding Assay
References
Technical Support Center: Optimizing (S)-Cilansetron Dosage for In Vivo Studies
Welcome to the technical support center for (S)-Cilansetron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve unexpected outcomes in your in vivo experiments with this compound.
Issue 1: Reduced or Lack of Efficacy at Higher Doses
Question: I increased the dose of this compound in my rodent model of visceral hypersensitivity, but the effect diminished. Why is this happening?
Answer: This phenomenon is likely due to a bell-shaped dose-response curve, which is commonly observed with 5-HT3 receptor antagonists in both preclinical and clinical studies.[1]
-
Mechanism: While the exact mechanism for the bell-shaped curve is not fully elucidated, it is thought to involve receptor desensitization or internalization at higher concentrations.[1] Essentially, low to moderate doses effectively block the 5-HT3 receptors, leading to the desired therapeutic effect. However, at higher doses, the compound may induce changes in the receptor that make it less responsive to antagonism, thereby reducing the observed efficacy.
-
Troubleshooting Steps:
-
Conduct a full dose-response study: It is crucial to test a wide range of doses, including very low doses in the microgram per kilogram range, to identify the optimal therapeutic window.
-
Review existing literature: Compare your dose range with those reported for this compound and other potent 5-HT3 antagonists in similar models. For instance, in a rat visceral hypersensitivity model, the 5-HT3 antagonists granisetron (B54018) and zacopride (B1682363) showed a bell-shaped dose-response curve with ED50 values of 17.6 µg/kg and 8.2 µg/kg (subcutaneous), respectively.[2]
-
Consider the route of administration: The bioavailability and metabolism of this compound can vary with the administration route, which can influence the effective concentration at the target receptor. Oral administration is common, but intravenous or subcutaneous routes may provide more consistent exposure.
-
Issue 2: Variability in Animal Responses
Question: I am observing significant variability in the response to this compound between individual animals in my study. What could be the cause?
Answer: Inter-animal variability is a common challenge in in vivo research and can be influenced by several factors.
-
Genetic Differences: The strain of the rodent model can significantly impact the behavioral and physiological response to serotonergic drugs.
-
Metabolic Differences: this compound is extensively metabolized by the liver.[3] Individual differences in metabolic enzyme activity can lead to variations in drug exposure and, consequently, a variable therapeutic response.
-
Environmental Factors: Stress, housing conditions, and handling can all influence the serotonergic system and the animal's baseline state, potentially affecting the outcome of the experiment.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including animal strain, age, sex, housing, and handling procedures, are consistent across all groups.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of your study.
-
Measure Plasma Concentrations: If feasible, collecting blood samples to determine the plasma concentration of this compound can help to correlate drug exposure with the observed pharmacological effect and identify outliers.
-
Issue 3: Unexpected Behavioral Effects
Question: I administered this compound to my mice and observed changes in locomotor activity and anxiety-like behaviors that were not the primary focus of my study. Is this a known effect?
Answer: Yes, 5-HT3 receptors are present in brain regions that regulate mood, anxiety, and motor activity. Therefore, it is not uncommon to observe effects on these behaviors.
-
Mechanism: 5-HT3 receptor antagonists can modulate the release of other neurotransmitters, such as dopamine (B1211576) and GABA, in various brain circuits. These interactions can lead to complex behavioral outcomes. For example, some 5-HT3 antagonists have shown anxiolytic-like effects in animal models.[4] Conversely, genetic knockout of the 5-HT3A receptor in mice has been associated with impaired social behavior.[5]
-
Troubleshooting Steps:
-
Include appropriate behavioral controls: If your primary endpoint could be confounded by changes in locomotor activity or anxiety, it is important to include specific behavioral tests to assess these parameters (e.g., open field test, elevated plus maze).
-
Dose selection: The behavioral effects of 5-HT3 antagonists can also be dose-dependent. A thorough dose-response study can help to identify a dose that is effective for your primary outcome with minimal off-target behavioral effects.
-
Compare with other 5-HT3 antagonists: The behavioral profiles of different 5-HT3 antagonists can vary. Reviewing the literature on the behavioral effects of other compounds in this class may provide insights into your observations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[3] 5-HT3 receptors are ligand-gated ion channels located on peripheral and central neurons. When activated by serotonin (5-HT), they mediate rapid neuronal depolarization. By blocking these receptors, this compound inhibits the actions of serotonin, which plays a key role in regulating visceral pain, gastrointestinal motility, and emesis.[6]
Q2: What is a good starting dose for this compound in a rat model of visceral pain?
A2: A good starting point would be in the low microgram per kilogram range when administered parenterally. Preclinical studies have shown that cilansetron (B1669024) potently reduces distension or chemically induced visceral sensitivity in animal models.[3] For comparison, other potent 5-HT3 antagonists have demonstrated efficacy in rat visceral pain models at subcutaneous doses ranging from 3 to 1000 µg/kg.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How does the potency of this compound compare to other 5-HT3 antagonists like ondansetron (B39145)?
A3: this compound has been shown to be more potent than ondansetron in several preclinical models. In the von Bezold–Jarisch reflex test in conscious rats, cilansetron is orally active at a dose six times lower than that of ondansetron.[3] In mice, the lowest effective dose of cilansetron affecting behavioral parameters is reportedly ten times higher than for ondansetron.[3]
Q4: What is the oral bioavailability of this compound in rodents?
Q5: Can this compound penetrate the central nervous system (CNS)?
A5: While the primary application of cilansetron has been for peripherally mediated effects such as in irritable bowel syndrome, the presence of 5-HT3 receptors in the CNS and the observed behavioral effects of 5-HT3 antagonists suggest that some degree of CNS penetration is likely.[5] However, the extent of brain penetration for this compound has not been explicitly detailed in the provided search results. For studies targeting central mechanisms, it would be advisable to confirm CNS exposure through appropriate pharmacokinetic studies.[7][8][9]
Data Presentation
Table 1: In Vivo Dosage of this compound and Comparators in Rodent Models
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose Range | Reference |
| This compound | Rat | von Bezold–Jarisch reflex | Oral | 6-fold more potent than ondansetron | [3] |
| This compound | Mouse | Behavioral parameters | Not specified | 10-fold higher than ondansetron | [3] |
| This compound | Rat | Mesenteric blood flow | Intravenous | 0.1 - 0.3 mg/kg | [10] |
| Granisetron | Rat | Visceral hypersensitivity | Subcutaneous | ED50: 17.6 µg/kg | [2] |
| Zacopride | Rat | Visceral hypersensitivity | Subcutaneous | ED50: 8.2 µg/kg | [2] |
| Ondansetron | Rat | Learned helplessness | Intraperitoneal | 0.125 - 2 mg/kg/day (chronic) | [11] |
| Ondansetron | Ferret | Morphine-induced emesis | Intravenous | 3 - 10 mg/kg | [12] |
| Ondansetron | Ferret | Cisplatin-induced emesis | Intraperitoneal | 1 mg/kg (three times daily) | [13] |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in Rats using Colorectal Distension (CRD)
This protocol is adapted from established methods for assessing visceral sensitivity.[14][15][16][17]
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals individually for at least 3 days prior to the experiment to allow for acclimatization.
-
Fast animals for 12-18 hours with free access to water before the procedure to ensure an empty colon.
-
-
Colorectal Distension Apparatus:
-
A flexible latex balloon (5-7 cm in length) attached to a catheter.
-
A pressure transducer and a pump to inflate the balloon at a constant rate.
-
A recording system to monitor the pressure and the animal's response.
-
-
Procedure:
-
Lightly anesthetize the rat with isoflurane.
-
Gently insert the balloon catheter intra-anally into the descending colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in a small, transparent observation chamber for at least 30 minutes.
-
Administer this compound or vehicle at the desired dose and route. Allow for an appropriate pre-treatment time based on the route of administration (e.g., 30-60 minutes for oral gavage).
-
Begin the CRD procedure by inflating the balloon to progressively increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between each distension (e.g., 5 minutes).
-
Record the visceromotor response (VMR), typically by observing and scoring the abdominal withdrawal reflex (AWR) at each pressure level. A common scoring system is: 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures.
-
Alternatively, electromyography (EMG) of the abdominal muscles can be used for a more quantitative assessment of the VMR.
-
-
Data Analysis:
-
Compare the AWR scores or EMG activity at each pressure level between the treatment and vehicle groups.
-
A reduction in the VMR in the this compound treated group indicates an anti-nociceptive effect.
-
Protocol 2: Assessment of Gastrointestinal Motility in Mice using the Charcoal Meal Test
This protocol is based on standard methods for evaluating gastrointestinal transit.[18][19][20][21][22][23][24]
-
Animal Preparation:
-
Use adult male ICR or C57BL/6 mice (20-25 g).
-
Fast the mice for 6-18 hours with free access to water. A shorter fasting period of 6 hours is often sufficient and can reduce animal stress.[21]
-
-
Materials:
-
Charcoal meal: 5-10% activated charcoal suspended in 5-10% gum arabic or methylcellulose (B11928114) in water.
-
This compound solution or suspension in an appropriate vehicle.
-
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a pre-determined absorption time (e.g., 30-60 minutes), administer the charcoal meal orally (typically 0.1-0.2 mL per 10g of body weight).
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the percentage of transit between the this compound treated group and the vehicle control group. A decrease in transit percentage indicates an inhibitory effect on gastrointestinal motility.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response heterogeneity of 5-HT3 receptor antagonists in a rat visceral hypersensitivity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of acute administration of the 5-HT3 receptor antagonist, BRL 46470A, on the behaviour of mice in a two compartment light-dark box and during social interactions in their home cage and an unfamiliar neutral cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Social Behavior in 5-HT3A Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS penetration of potential anti-COVID-19 drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT3 receptor antagonists reverse helpless behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Improving the Solubility of (S)-Cilansetron for Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the solubility of (S)-Cilansetron for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for assays?
This compound is the S-isomer of Cilansetron, a potent and selective 5-HT3 receptor antagonist.[1] Like many small molecule drugs, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This presents a significant challenge in experimental assays, as the compound may precipitate out of solution when diluted into aqueous buffers, leading to inaccurate and unreliable results. Achieving and maintaining the desired concentration in a dissolved state is crucial for obtaining meaningful data.
Q2: What are the primary strategies for improving the solubility of this compound?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as:
-
Use of Co-solvents: Utilizing water-miscible organic solvents in which the compound is more soluble to create a stock solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants can help to keep the compound in solution.
-
Preparation of Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.[2]
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
Q4: How can I prevent my this compound stock solution from precipitating when I dilute it into my aqueous assay buffer?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue known as "solvent-shifting." To mitigate this, consider the following:
-
Minimize the percentage of organic solvent: Keep the final concentration of DMSO or ethanol (B145695) in your assay medium as low as possible, ideally below 1% and preferably below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[6]
-
Step-wise dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, perform a serial dilution in the buffer.
-
Gentle mixing: When diluting, add the stock solution dropwise to the vortexing or stirring aqueous buffer to promote rapid and uniform mixing.
-
Use of solubilizing agents: Incorporate excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to enhance the solubility of this compound.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate hydrophobic drug molecules, like this compound, within their cavity, forming an inclusion complex.[8][9] This complex has improved aqueous solubility and stability.[7][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and low toxicity.[10]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in the laboratory.
Problem 1: this compound powder is difficult to dissolve in any solvent.
-
Possible Cause: The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.
-
Troubleshooting Steps:
-
Try DMSO first: Attempt to dissolve a small, accurately weighed amount of this compound in a minimal volume of anhydrous DMSO.
-
Gentle heating and sonication: If the compound does not readily dissolve at room temperature, gentle warming (to 37-50°C) and sonication in a water bath can be applied to facilitate dissolution. Avoid excessive heat, which could degrade the compound.
-
Consider other organic solvents: If DMSO is not effective, other organic solvents such as ethanol, N,N-dimethylformamide (DMF), or a mixture of solvents can be tested.[11] Always check for solvent compatibility with your specific assay.
-
Problem 2: The this compound stock solution in DMSO precipitates upon storage.
-
Possible Cause: The stock solution may be supersaturated, or the storage conditions may not be optimal.
-
Troubleshooting Steps:
-
Check for supersaturation: The concentration of your stock solution may be too high. Try preparing a slightly more dilute stock solution.
-
Storage conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
-
Problem 3: Significant precipitation occurs when diluting the this compound stock solution into cell culture media or buffer.
-
Possible Cause: This is likely due to the poor aqueous solubility of this compound and the "solvent-shifting" effect.
-
Troubleshooting Steps:
-
Optimize the dilution process:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing.
-
-
Reduce the final organic solvent concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, in your final assay volume.[6]
-
Incorporate a solubilizing agent:
-
Cyclodextrins: Prepare the aqueous buffer or medium containing a pre-dissolved concentration of HP-β-CD or SBE-β-CD (e.g., 1-10 mM) before adding the this compound stock solution.
-
Surfactants: Add a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) to the aqueous phase.
-
-
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive table of quantitative solubility for this compound cannot be provided. However, for the related compound Ondansetron hydrochloride , the following data is available and can serve as a preliminary reference:
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 20 |
| Dimethylformamide (DMF) | 10 |
| Ethanol | 0.5 |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 |
Data for Ondansetron hydrochloride, adapted from supplier information.[3]
It is strongly recommended that researchers experimentally determine the solubility of their specific batch of this compound in the solvents and buffer systems relevant to their assays.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile, amber glass or polypropylene (B1209903) vial.
-
Add a calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization of this compound in Aqueous Buffer using Cyclodextrin
-
Prepare the Cyclodextrin Solution:
-
Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve the HP-β-CD in the desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to the desired final concentration (e.g., 5 mM). Ensure the HP-β-CD is completely dissolved.
-
-
Prepare the this compound Working Solution:
-
Pre-warm the cyclodextrin-containing buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation.
-
For critical applications, it is advisable to filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
(S)-Cilansetron Off-Target Effects and Selectivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the off-target effects and selectivity profile of (S)-Cilansetron, a potent and selective 5-HT3 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding affinities of this compound?
A1: this compound demonstrates high selectivity for the human 5-HT3 receptor. However, in broad receptor screening panels, it has shown weak affinity for a limited number of other receptors. The primary off-target interactions identified are with sigma receptors, muscarinic M1 receptors, and 5-HT4 receptors.[1] A summary of the known binding affinities (Ki) is provided in the table below.
Q2: What is the overall selectivity profile of this compound based on receptor screening?
A2: The receptor binding profile of this compound reveals a high degree of selectivity. Besides its high affinity for the 5-HT3 receptor, it displays only weak affinity for the sigma, muscarinic M1, and 5-HT4 receptors.[1] Notably, in a screening panel of 37 other receptors, this compound showed no significant affinity (Ki > 5000 nM).[1] This indicates a focused interaction with its intended target.
Q3: Has this compound been profiled against a panel of kinases?
A3: Based on publicly available information, there is no specific data on the kinase profiling of this compound. Standard preclinical safety evaluations often include kinase screening to identify potential off-target effects that could lead to adverse events. The absence of this data in the public domain does not definitively mean it was not performed, but it is not currently available for review.
Q4: What are the most commonly reported off-target effects of this compound in clinical studies?
A4: The most frequently observed off-target effect of this compound in clinical trials is dose-dependent constipation.[2][3] A more serious, though rare, adverse event is ischemic colitis.[3][4][5][6][7]
Q5: What is the reported incidence of ischemic colitis with this compound treatment?
A5: The event rate for suspected ischemic colitis associated with cilansetron (B1669024) from clinical trials is 3.77 per 1000 person-years of exposure.[5]
Troubleshooting Guide
Problem: Unexpected experimental results potentially due to off-target effects.
Possible Cause: Your experimental system may express one of the known off-target receptors for which this compound has weak affinity.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm whether your cell line or animal model expresses sigma, muscarinic M1, or 5-HT4 receptors.
-
Concentration Considerations: Evaluate the concentration of this compound used in your experiments. Although its affinity for off-targets is low, high concentrations might lead to engagement of these receptors. Refer to the selectivity data to assess the potential for off-target effects at your experimental concentrations.
-
Use of Selective Antagonists: To confirm if the observed effect is mediated by an off-target receptor, consider co-administration of a selective antagonist for the suspected off-target receptor (e.g., a selective sigma receptor antagonist).
-
Control Experiments: Include appropriate control experiments with compounds known to be selective for the off-target receptors to characterize the downstream signaling pathways in your system.
Problem: Observing constipation or reduced gastrointestinal motility in animal models.
Possible Cause: This is a known on-target effect of 5-HT3 receptor antagonism.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to characterize the relationship between the this compound dose and the observed effect on gastrointestinal motility.
-
Mechanism Confirmation: This effect is consistent with the mechanism of action of 5-HT3 receptor antagonists, which are known to slow colonic transit.[2][6]
Problem: Concerns about the potential for ischemic colitis in preclinical models.
Possible Cause: While the precise mechanism is not fully elucidated, it is a known, though rare, risk associated with 5-HT3 receptor antagonists.
Troubleshooting Steps:
-
Animal Model Selection: When assessing the risk of ischemic colitis, it is crucial to use appropriate animal models that can recapitulate the key aspects of this adverse event.
-
Monitoring: Closely monitor animals for any signs of gastrointestinal distress, inflammation, or vascular changes in the colon.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the colon to look for any signs of ischemic injury.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) in nM |
| Primary Target | |
| 5-HT3 Receptor | 0.19[1] |
| Off-Targets | |
| Sigma Receptor | 340[1] |
| Muscarine M1 Receptor | 910[1] |
| 5-HT4 Receptor | 960[1] |
| Other Receptors (n=37) | > 5000[1] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Selectivity Screening
This protocol provides a general methodology for determining the binding affinity of this compound to a panel of receptors.
-
Objective: To determine the inhibition constant (Ki) of this compound for various G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: Competitive radioligand binding assays are a standard method.[1][2][8][9]
-
Materials:
-
Membrane preparations from cells stably expressing the receptor of interest.
-
A specific radioligand for each receptor target.
-
This compound at a range of concentrations.
-
Assay buffer specific to each receptor.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Caption: Primary and off-target interactions of this compound.
Caption: Experimental workflow for off-target binding assays.
Caption: Logical relationship of this compound's selectivity profile.
References
- 1. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing placebo effect in (S)-Cilansetron clinical trials
Technical Support Center: (S)-Cilansetron Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute clinical trials that effectively minimize the placebo effect, a significant challenge in studies for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).
Troubleshooting & FAQs
This section addresses common issues and questions that may arise during the planning and execution of clinical trials for this compound.
Q1: We are observing a high placebo response rate in our initial feasibility studies for an this compound trial. What are the primary factors that could be contributing to this?
A1: High placebo response rates, often ranging from 30-50% in IBS clinical trials, are a known challenge.[1][2] Several factors can contribute to this phenomenon:
-
Patient Expectations: A patient's belief and expectation in the treatment's efficacy is a powerful driver of the placebo effect.[1][3]
-
Study Design and Conduct: The number of study visits, the interaction time with healthcare professionals, and the overall therapeutic context can inflate placebo responses.[4][5]
-
Natural History of the Condition: IBS symptoms can fluctuate naturally over time. Spontaneous improvements may be misattributed to the placebo.
-
Regression to the Mean: Patients are often enrolled in trials when their symptoms are most severe. Naturally, their symptoms are likely to regress towards their average severity, which can be mistaken for a placebo response.
-
Patient-Reported Outcomes: Subjective endpoints, such as relief of abdominal pain and global symptom improvement, are highly susceptible to placebo effects.[6]
Q2: What specific study design modifications can we implement to minimize the placebo response?
A2: Several study design strategies can help mitigate the placebo effect:
-
Placebo Run-in Period: Incorporate a single-blind placebo run-in phase. During this period, all participants receive a placebo. Patients who show a significant improvement (i.e., "placebo responders") can be excluded from the randomization phase of the trial.[6][7][8] However, the effectiveness of this method can be variable.[8]
-
Sequential Parallel Comparison Design (SPCD): This two-stage design can help to identify and account for the placebo response. In the first stage, patients are randomized to receive either the drug or a placebo. In the second stage, placebo non-responders are re-randomized to either the drug or a placebo.[5][8]
-
Clear Eligibility Criteria: Utilizing stringent and well-defined diagnostic criteria, such as the Rome criteria for IBS, has been associated with lower placebo response rates.[4]
-
Standardize Patient-Staff Interactions: Minimize variability in interactions between study staff and participants. Training staff to use neutral language and avoid raising patient expectations is crucial.[5][9]
Q3: How can we manage patient expectations without compromising informed consent?
A3: Managing expectations is a delicate but critical task. The goal is to provide neutral information.
-
Neutral Communication: Train study staff to communicate in a balanced and neutral manner about the potential outcomes of the trial. Avoid overly optimistic language.[5]
-
Informed Consent Language: The informed consent form should clearly state that the study involves a placebo and that not all participants will receive the active drug. It should also explain the purpose of the placebo in a way that doesn't create negative expectations (nocebo effect).
-
Patient Education: Educate patients about the placebo effect and the importance of accurate symptom reporting. Training on how to report symptoms accurately has been shown to diminish the placebo response.[5][10]
Q4: Are there analytical strategies to account for the placebo effect in our data?
A4: Yes, beyond study design, analytical approaches can help.
-
Predictive Modeling: Machine learning algorithms can be trained to identify patient characteristics (e.g., personality traits, baseline symptoms) that predict a high placebo response. This can be used as a covariate in the final analysis to account for some of the variability.[11]
-
Covariate Analysis: Baseline characteristics that are found to be predictors of placebo response, such as high symptom burden or coexisting conditions, can be included as covariates in the statistical model to adjust the treatment effect estimate.[12]
Quantitative Data Summary
The placebo response rate in IBS clinical trials is highly variable. The following table summarizes data from meta-analyses.
| Endpoint Type | Pooled Placebo Response Rate (95% CI) | Key Factors Influencing Rate | Source |
| Global Improvement | 27.3% (24.3% - 30.9%) | Study design (parallel vs. crossover), run-in period duration, dosing frequency. | [13] |
| Abdominal Pain | 34.4% (31.2% - 37.8%) | Associated with various moderators, including geographic location of the trial. | [13] |
| FDA Composite Endpoint | 17.9% (15.2% - 21.0%) | Stricter, multi-faceted endpoint definition leads to a lower rate. | [13] |
| Global Response (Overall Symptoms) | 40.2% (35.9% - 44.4%) | Fulfillment of Rome criteria for entry and number of office visits were significant predictors. | [4] |
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled Trial with a Single-Blind Placebo Run-in Phase
Objective: To assess the efficacy of this compound in treating diarrhea-predominant IBS (IBS-D) while minimizing the placebo response.
Methodology:
-
Screening Phase (2 weeks):
-
Assess potential participants against inclusion/exclusion criteria.
-
Inclusion criteria must include a confirmed diagnosis of IBS-D according to the latest Rome criteria.
-
Participants will complete baseline symptom diaries (e.g., daily record of stool consistency, abdominal pain, and urgency).
-
-
Single-Blind Placebo Run-in Phase (2-4 weeks):
-
All eligible participants receive a placebo that is identical in appearance, taste, and packaging to the active this compound investigational product.
-
Participants are informed they are receiving a treatment that may or may not be active to manage expectations.
-
Continue daily symptom diaries.
-
Placebo Responder Definition: A pre-defined threshold for symptom improvement is established (e.g., a ≥30% reduction in the weekly average of worst abdominal pain score).
-
Participants who meet the criteria for being a "placebo responder" are thanked for their participation and excluded from the randomization phase.
-
-
Randomization Phase (12 weeks):
-
Participants who did not respond to the placebo during the run-in phase are randomized in a 1:1 ratio to receive either this compound or a placebo.
-
The trial is conducted in a double-blind manner, where neither the participants nor the study staff know the treatment allocation.
-
-
Treatment and Follow-up:
-
Participants continue to take the assigned treatment for the 12-week duration.
-
Symptom diaries and other patient-reported outcome measures are collected throughout this period.
-
Regular study visits are scheduled to monitor for adverse events and ensure compliance.
-
-
Data Analysis:
-
The primary efficacy analysis will compare the change in symptoms from baseline between the this compound and placebo groups among the "placebo non-responder" population.
-
An intent-to-treat analysis including all randomized patients will also be performed as a sensitivity analysis.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound clinical trials.
References
- 1. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placebo effect in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 4. researchgate.net [researchgate.net]
- 5. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome [jnmjournal.org]
- 7. innovationscns.com [innovationscns.com]
- 8. premier-research.com [premier-research.com]
- 9. labcorp.com [labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. cognivia.com [cognivia.com]
- 12. Factors Associated With Placebo Treatment Response in Functional ...: Ingenta Connect [ingentaconnect.com]
- 13. The placebo response rate in pharmacological trials in patients with irritable bowel syndrome: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing constipation as a side effect of (S)-Cilansetron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding constipation as a side effect of (S)-Cilansetron.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause constipation?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] In the gastrointestinal (GI) tract, serotonin (5-HT) plays a crucial role in regulating motility.[3] When 5-HT binds to 5-HT3 receptors on enteric neurons, it stimulates gut contractions and secretions. By blocking these receptors, this compound inhibits the pro-motility effects of serotonin, leading to a decrease in GI transit and consequently, constipation. This is the primary reason it is effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D).[3][4]
Q2: What is the reported incidence of constipation with this compound in clinical trials?
Constipation is the most frequently reported side effect of this compound.[3][4] Clinical trial data indicates a dose-dependent increase in the incidence of constipation. In a 3-month study, constipation was reported by 19% of patients receiving 2 mg of this compound three times daily, compared to 4% in the placebo group.[4] Another study noted that adverse events, with constipation being a common complaint, led to withdrawal from the study in 12% of patients in the treatment group compared to 6% in the placebo group.[5]
Q3: Are there established animal models to study this compound-induced constipation?
While there are no universally standardized models specifically for this compound-induced constipation, researchers can adapt established models of drug-induced constipation. The most common and relevant models involve the administration of agents that slow GI transit, such as loperamide, to induce a constipated state.[6][7] The effects of this compound can then be assessed in these models by measuring parameters like fecal pellet output, fecal water content, and whole gut transit time.[8][9]
Q4: What are the key parameters to measure when assessing constipation in preclinical models?
The primary parameters to quantify constipation in animal models include:
-
Total Fecal Output: A simple measure of the number and/or weight of fecal pellets produced over a specific time period.[8]
-
Fecal Water Content: Reduced water content is a hallmark of constipation. This is determined by comparing the wet and dry weight of fecal pellets.[8]
-
Gastrointestinal Transit Time: This measures the time it takes for a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) to travel through the GI tract. An increased transit time is indicative of constipation.[6][8]
-
Colonic Motility: In more specialized setups, direct measurement of colonic contractions can be performed using in vitro organ baths or in vivo manometry.[2]
Troubleshooting Guide
Issue 1: High variability in gastrointestinal transit time measurements.
-
Possible Cause: Inconsistent fasting times for experimental animals.
-
Solution: Ensure a consistent and appropriate fasting period (typically 12-16 hours with free access to water) for all animals before administering the marker for transit studies.
-
-
Possible Cause: Stress-induced alterations in gut motility.
-
Solution: Acclimatize animals to the experimental procedures and environment to minimize stress. Handle animals gently and consistently.
-
-
Possible Cause: Inaccurate administration of the marker.
-
Solution: Use oral gavage for precise delivery of the marker. Ensure the volume is consistent across all animals and that the marker is delivered directly into the stomach.
-
Issue 2: No significant difference in fecal output between control and this compound-treated groups.
-
Possible Cause: Insufficient dose of this compound.
-
Solution: Perform a dose-response study to determine the optimal dose of this compound that induces a measurable and consistent constipating effect in your animal model.
-
-
Possible Cause: The chosen animal strain is less sensitive to 5-HT3 receptor antagonism.
-
Solution: Review the literature to select an appropriate rodent strain known to have a robust response in gut motility studies.
-
-
Possible Cause: Diet of the animals may be influencing the outcome.
-
Solution: Provide a standard chow diet to all animals and ensure it is consistent throughout the study, as dietary fiber can significantly impact fecal output.
-
Issue 3: Difficulty in accurately assessing fecal water content.
-
Possible Cause: Fecal pellets drying out before measurement.
-
Solution: Collect fecal pellets immediately after defecation and weigh them promptly to get an accurate wet weight.
-
-
Possible Cause: Incomplete drying of fecal pellets.
-
Solution: Ensure pellets are dried to a constant weight. This can be achieved by drying them in an oven at a stable temperature (e.g., 60°C) for a sufficient period (e.g., 24 hours) and re-weighing until the weight no longer changes.
-
Quantitative Data
| Parameter | This compound | Placebo | Study Population | Reference |
| Incidence of Constipation (3-Month Study) | 19% (2 mg, t.i.d.) | 4% | IBS-D Patients | [4] |
| Withdrawal due to Adverse Events (including Constipation) | 12% | 6% | IBS-D Patients | [5] |
| Adequate Relief of Abnormal Bowel Habits | 51% | 26% | IBS-D Patients | [5] |
| Phasic Contractile Activity (Area Under the Pressure Curve) | Significantly greater (P = 0.005) | - | Healthy Volunteers | [1][2] |
| Stool Consistency | Tended to become firmer | - | Healthy Volunteers | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Whole Gut Transit Time Assay
Objective: To assess the effect of this compound on whole gut transit time in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Carmine red marker (e.g., 5% carmine red in 0.5% methylcellulose)
-
Oral gavage needles
-
Individual housing cages with white bedding for easy visualization of colored feces.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.
-
Fasting: Fast the mice for 16 hours overnight with ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Marker Administration: 30 minutes after drug administration, administer the carmine red marker (10 ml/kg) orally via gavage.
-
Observation: House the mice individually and monitor them for the appearance of the first red-colored fecal pellet.
-
Data Recording: Record the time from marker administration to the excretion of the first red pellet as the whole gut transit time. A cut-off time (e.g., 360 minutes) should be established.
Protocol 2: Fecal Pellet Output and Water Content Analysis
Objective: To quantify the effect of this compound on fecal output and water content in rats.
Materials:
-
This compound
-
Vehicle
-
Metabolic cages for individual housing and fecal collection.
-
Analytical balance
-
Drying oven
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) to metabolic cages for 3 days.
-
Baseline Measurement: Collect and count the total number of fecal pellets produced by each rat over a 24-hour period to establish a baseline.
-
Drug Administration: Administer this compound or vehicle orally once daily for a predetermined number of days (e.g., 3-5 days).
-
Fecal Collection: Collect all fecal pellets produced by each rat over the 24-hour period following each drug administration.
-
Fecal Output Measurement: Count and weigh the total fecal pellets for each rat.
-
Fecal Water Content Measurement: a. Take a representative sample of fresh fecal pellets from each rat and record the wet weight. b. Dry the pellets in an oven at 60°C for 24 hours or until a constant weight is achieved. c. Record the dry weight. d. Calculate the percentage of water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100.
Visualizations
Caption: Mechanism of this compound-induced constipation.
Caption: Workflow for in vivo gut transit time assay.
References
- 1. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT3 antagonist cilansetron vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cilansetron Benefits Patients With Diarrhea-Predominant IBS | MDedge [ma1.mdedge.com]
- 6. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Animal models of cathartic colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel mouse constipation model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Cilansetron and Ischemic Colitis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers investigating the potential association between (S)-Cilansetron and ischemic colitis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] In the gastrointestinal (GI) tract, 5-HT3 receptors are located on enteric neurons and play a role in regulating visceral pain, colonic transit, and GI secretions. By blocking these receptors, this compound inhibits the activation of non-selective cation channels, which modulates the enteric nervous system. This action leads to decreased GI motility and secretion, which can alleviate symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D).[2]
Q2: What is the documented association between this compound use and ischemic colitis?
During Phase III clinical trials, a rare but notable adverse event of suspected ischemic colitis was observed with cilansetron (B1669024) treatment.[2][3] While all reported cases resolved without serious complications after discontinuing the drug, the incidence rate was higher than that observed in the placebo groups.[1][2] This has led to the classification of ischemic colitis as a potential risk associated with 5-HT3 receptor antagonists as a class.
Q3: What is the proposed mechanism for 5-HT3 antagonist-induced ischemic colitis?
The exact mechanism is not fully elucidated, and it is important to note that 5-HT3 receptors are not the primary mediators of vasoconstriction. Serotonin-induced vasoconstriction is mainly mediated by 5-HT1B and 5-HT2A receptors on vascular smooth muscle. However, a leading hypothesis for 5-HT3 antagonist-induced ischemic colitis is secondary to the drug's primary pharmacological effect: severe constipation.
Logical Relationship: Hypothesized Link Between this compound and Ischemic Colitis
Caption: Hypothesized pathway from this compound to Ischemic Colitis.
Quantitative Data Summary
The following table summarizes the incidence of ischemic colitis observed in clinical trials for this compound and a related 5-HT3 antagonist, alosetron (B1665255).
| Drug | Study Phase/Type | Number of Patients (Drug) | Number of Patients (Placebo) | Ischemic Colitis Incidence (Drug Group) | Ischemic Colitis Incidence (Placebo Group) | Calculated Rate (Drug Group) | Reference(s) |
| This compound | Phase III (3-month study) | >4,000 (total program) | Not specified | 1 suspected case | 0 cases | 3.77 per 1000 person-years (pooled data) | [1][2][3] |
| Phase III (6-month study) | >4,000 (total program) | Not specified | 3 suspected cases | Not specified | [1][3] | ||
| Alosetron | Post-reintroduction trials | 998 | 411 | 4 cases per 1,000 patients | 2 cases per 1,000 patients | [4] | |
| Post-marketing (RMP) | 29,072 | N/A | Not specified | N/A | 0.95 cases per 1,000 patient-years | [4] |
Note: Data for this compound is based on reports from a large clinical trial program, and specific patient numbers per study arm were not always available in the cited literature.
Troubleshooting Experimental Models
Issue 1: High mortality rate in rodent ischemia-reperfusion models.
-
Potential Cause: The duration of ischemia is too long, leading to irreversible tissue damage and systemic shock upon reperfusion.
-
Troubleshooting Steps:
-
Reduce Ischemia Time: The typical duration for reproducible injury without high mortality is 45-60 minutes.[5] If mortality is high, reduce the occlusion time in 5-10 minute increments.
-
Monitor Core Body Temperature: Anesthesia can induce hypothermia. Maintain the animal's body temperature at 37°C using a heating pad and monitor with a rectal probe.
-
Fluid Resuscitation: Ensure adequate hydration. Administer warmed saline subcutaneously or intraperitoneally before or during recovery from anesthesia.
-
Refine Surgical Technique: Minimize tissue handling and surgical trauma to reduce inflammatory responses. Ensure complete reperfusion by visually inspecting the tissue for color change.
-
Issue 2: Inconsistent or highly variable degree of colonic injury.
-
Potential Cause: Inconsistent occlusion of the mesenteric artery or variability in collateral blood flow between animals.
-
Troubleshooting Steps:
-
Standardize Occlusion Site: Always occlude the superior mesenteric artery (SMA) at the same anatomical landmark. Using microvascular clips ensures a more consistent occlusion compared to ligation.[5][6]
-
Control for Animal Strain, Age, and Weight: Use animals from a single supplier and within a narrow age and weight range to reduce biological variability.
-
Histological Scoring: Use a standardized, blinded histological scoring system (e.g., Chiu/Park score) to quantify the degree of injury, which can help in statistically accounting for variability.
-
Sham Controls: Always include a sham-operated control group (undergoes the same surgical procedure without vessel occlusion) to differentiate procedure-related stress from ischemic injury.
-
Experimental Protocols
Protocol: Rodent Model of Intestinal Ischemia-Reperfusion (I/R) Injury to Evaluate Drug Effects
This protocol describes a common method to induce transient colonic ischemia in rats, which can be adapted to study the potential effects of this compound.
1. Animals and Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimation: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
Fasting: Fast animals for 12-18 hours before surgery with free access to water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).
-
Shave the abdomen and sterilize the surgical area with povidone-iodine and 70% ethanol.
-
Perform a midline laparotomy (approx. 3 cm incision) to expose the abdominal cavity.
3. Induction of Ischemia:
-
Gently exteriorize the small intestine to locate the superior mesenteric artery (SMA).
-
Carefully dissect the SMA from the surrounding nerve plexus.
-
Occlude the SMA using a non-traumatic microvascular clip. Successful occlusion is confirmed by a visible paling of the mesenteric arcade and cessation of arterial pulsation distal to the clip.
-
The standard duration of ischemia is 60 minutes.[5]
4. Drug Administration (Example):
-
This compound or vehicle can be administered at various time points depending on the experimental question (e.g., 30 minutes before ischemia, during ischemia, or at the start of reperfusion) via an appropriate route (e.g., intravenous, intraperitoneal).
5. Reperfusion:
-
After the ischemic period, carefully remove the microvascular clip to initiate reperfusion.
-
Confirm reperfusion by observing the return of color (hyperemia) to the intestine.
-
Return the intestines to the abdominal cavity and close the incision in two layers (peritoneum/muscle and skin) using sutures.
6. Post-operative Care and Tissue Harvest:
-
Allow the animal to recover on a heating pad.
-
The reperfusion period is typically 1 to 2 hours for assessment of acute injury.[5]
-
At the end of the reperfusion period, euthanize the animal via an approved method.
-
Re-open the abdomen and harvest the colon for analysis (e.g., histology, molecular assays).
Experimental Workflow Visualization
Caption: Workflow for an in vivo Ischemia-Reperfusion model.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Ischemic colitis and complications of constipation associated with the use of alosetron under a risk management plan: clinical characteristics, outcomes, and incidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Model of Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Cilansetron Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions with (S)-Cilansetron in a research setting.
Frequently Asked Questions (FAQs)
Q1: Which metabolic pathways are primarily responsible for the clearance of this compound?
This compound is extensively metabolized by the liver.[1] While specific data for this compound is limited, analogous 5-HT3 antagonists like ondansetron (B39145) are metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily.[2] Therefore, it is highly probable that these CYP isoforms are also involved in the metabolism of this compound. Additionally, Phase II metabolism via UDP-glucuronosyltransferases (UGTs) is a common pathway for drugs with hydroxyl groups, and this compound's metabolites include hydroxylated forms.[1]
Q2: What is the potential for this compound to be a perpetrator of drug-drug interactions by inhibiting CYP enzymes?
There is limited public data on the inhibitory potential of this compound against specific CYP enzymes. To assess this, researchers should perform in vitro CYP inhibition assays to determine the IC50 values for major CYP isoforms. A standard approach is to incubate varying concentrations of this compound with human liver microsomes and a probe substrate for each CYP isoform. A significant decrease in the formation of the probe substrate's metabolite would indicate inhibition.
Q3: Is this compound likely to be a substrate or inhibitor of P-glycoprotein (P-gp)?
Q4: What are the known clinical drug-drug interactions with Cilansetron?
Clinical data primarily highlights the potential for pharmacodynamic interactions. Co-administration of Cilansetron with other central nervous system (CNS) depressants may increase the risk and severity of CNS depression.[6]
Troubleshooting Guides
Issue 1: High Variability in In Vitro CYP Inhibition Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for serial dilutions of the test compound and addition of reagents. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |
| Suboptimal Incubation Conditions | Verify that the incubation temperature is maintained at 37°C and that incubation times are consistent across all wells. Ensure adequate shaking to facilitate mixing. |
| Microsomal Protein Concentration | High concentrations of human liver microsomes (HLMs) can lead to non-specific binding of the inhibitor, resulting in an artificially high IC50 value. It is recommended to use a low protein concentration (≤ 0.1 mg/mL) to minimize this effect.[7] |
| Solubility Issues with this compound | Poor solubility of the test compound in the incubation buffer can lead to inaccurate results. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <1%). Visually inspect for precipitation. |
| Time-Dependent Inhibition (TDI) | If the IC50 value decreases with pre-incubation time, it may indicate time-dependent inhibition. A specific assay to determine k_inact and K_I values should be performed.[8] |
Issue 2: Unexpected Metabolite Profile in In Vitro Metabolism Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents | Ensure all buffers, cofactors (NADPH, UDPGA), and the test compound are free from contamination. Run appropriate negative controls (e.g., incubations without cofactors or without microsomes). |
| Instability of this compound or its Metabolites | This compound or its metabolites may be unstable under the assay conditions. Analyze samples at different time points to assess stability. Consider using stabilizing agents if necessary. |
| Involvement of Non-CYP Enzymes | Other enzyme systems, such as UGTs or flavin-containing monooxygenases (FMOs), may be involved in the metabolism of this compound.[9] Conduct experiments with and without specific cofactors (e.g., UDPGA for UGTs) or using specific inhibitors to identify the contribution of other enzyme families. |
| Species Differences | If using animal-derived microsomes or hepatocytes, the metabolite profile may differ significantly from that in humans. Human-derived systems are preferred for predicting human metabolism.[10] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP isoform using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.05-0.2 mg/mL)
-
This compound working solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound for CYP inhibition.
Caption: Troubleshooting flowchart for high variability in in vitro DDI assays.
References
- 1. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Inhibitory effect of clemastine on P-glycoprotein expression and function: an in vitro and in situ study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Special Report on Drug Metabolism: Identifying toxicity | Drug Discovery News [drugdiscoverynews.com]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of (S)-Cilansetron and Ondansetron Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-Cilansetron and ondansetron (B39145), two potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. While both drugs target the same receptor, their clinical applications, efficacy in specific conditions, and receptor binding affinities show notable differences. This document synthesizes experimental data to offer a clear, evidence-based comparison for research and drug development purposes.
Pharmacological Profile
This compound, the active R-(-)-enantiomer of cilansetron (B1669024), was primarily developed for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D). Ondansetron is a widely used antiemetic for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), and is also used off-label for IBS-D. Both drugs exert their effects by blocking the action of serotonin (B10506) at 5-HT3 receptors in the gastrointestinal tract and the central nervous system.
Comparative Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D)
A network meta-analysis of randomized controlled trials provides the most direct comparison of the efficacy of cilansetron and ondansetron in patients with non-constipated IBS. The results indicate a symptom-specific superiority for each agent.
Table 1: Comparative Efficacy of Cilansetron and Ondansetron in IBS-D
| Efficacy Endpoint | Cilansetron (Odds Ratio vs. Placebo, 95% CrI) | Ondansetron (Odds Ratio vs. Placebo, 95% CrI) | SUCRA Ranking (Higher is Better) |
| Abdominal Pain/Discomfort Improvement | 2.44 (1.54-3.90) | 1.98 (0.57-6.56) | Cilansetron: 0.90 |
| Bowel Habits/Consistency Improvement | Not Reported as significantly superior | 5.50 (2.90-8.33) | Ondansetron: 0.98 |
| Global Symptom Improvement | 2.45 (1.44-4.22) | Not Reported as significantly superior | Alosetron: 0.82, Cilansetron: Not specified in top rank |
CrI: Credible Interval; SUCRA: Surface Under the Cumulative Ranking curve. Data extracted from a network meta-analysis of randomized controlled studies in non-constipated IBS patients.
These data suggest that cilansetron is more effective for improving abdominal pain and discomfort, while ondansetron demonstrates superior efficacy in improving bowel habits and stool consistency in patients with IBS-D.
Receptor Binding Affinity
The potency of this compound and ondansetron at the 5-HT3 receptor has been determined through in vitro radioligand binding assays.
Table 2: 5-HT3 Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Tissue/Cell Source |
| This compound | 0.19 | Not Specified | Not Specified |
| Ondansetron | 6.16 | Not Specified | Not Specified |
Ki: Inhibitory constant, a measure of binding affinity where a lower value indicates higher affinity.
Cilansetron exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to ondansetron, as indicated by its lower Ki value.
Experimental Protocols
5-HT3 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and ondansetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human 5-HT3 receptors or from tissues with a high density of these receptors, such as the rat cerebral cortex. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Competitive Binding Assay: A constant concentration of a specific 5-HT3 radioligand (e.g., [3H]GR65630) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or ondansetron).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Von Bezold-Jarisch Reflex in Anesthetized Rats
This in vivo assay is used to assess the functional antagonist activity of compounds at peripheral 5-HT3 receptors.
Objective: To evaluate the ability of this compound and ondansetron to inhibit the bradycardia induced by a 5-HT3 receptor agonist.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. Heart rate is recorded from an electrocardiogram.
-
Induction of the Reflex: The von Bezold-Jarisch reflex is induced by an intravenous injection of a 5-HT3 receptor agonist, such as phenylbiguanide. This results in a transient drop in heart rate (bradycardia) and blood pressure.
-
Antagonist Administration: this compound or ondansetron is administered intravenously at various doses prior to the injection of the 5-HT3 agonist.
-
Measurement of Response: The degree of bradycardia induced by the agonist is measured before and after the administration of the antagonist.
-
Data Analysis: The dose of the antagonist that produces a 50% inhibition of the agonist-induced bradycardia is determined to assess its in vivo potency.
Signaling Pathways and Experimental Workflows
Caption: 5-HT3 receptor signaling pathway and antagonist blockade.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Comparative efficacy of this compound and Ondansetron in IBS-D.
Conclusion
This compound and ondansetron are both effective 5-HT3 receptor antagonists, but their clinical utility and efficacy profiles differ. This compound, with its higher receptor binding affinity, demonstrates superior efficacy in managing abdominal pain associated with IBS-D. In contrast, ondansetron is more effective for improving bowel habits in the same patient population and remains a cornerstone in the management of CINV. The choice between these agents for research or clinical development should be guided by the specific therapeutic indication and the desired clinical endpoint.
Validating (S)-Cilansetron: A Comparative Guide to its Selective 5-HT3 Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Cilansetron with other selective 5-HT3 receptor antagonists. The data presented herein validates the potency and selectivity of this compound, offering a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] This guide presents a comparative analysis of its binding affinity and selectivity against other established 5-HT3 antagonists, including Ondansetron (B39145), Granisetron, and Palonosetron. The experimental data, summarized in clear tabular formats, demonstrates the superior affinity of this compound for the 5-HT3 receptor. Detailed experimental protocols for key validation assays are provided to support the reproducibility of these findings.
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and other selective 5-HT3 antagonists.
| Compound | 5-HT3 Receptor Ki (nM) |
| This compound | 0.19 |
| Ondansetron | ~5 |
| Granisetron | ~1 |
| Palonosetron | 0.17[4] |
Note: Ki values can vary slightly depending on the experimental conditions and radioligand used.
Selectivity Profile
A critical aspect of a drug's utility is its selectivity for the target receptor over other receptors, which minimizes off-target effects. This compound exhibits high selectivity for the 5-HT3 receptor with significantly weaker affinity for other receptor types.
| Compound | Other Receptors with Weak Affinity (Ki in nM) |
| This compound | Sigma (>1000), Muscarinic M1 (>1000), 5-HT4 (>1000) |
| Ondansetron | 5-HT1B, 5-HT1C, α1 adrenergic, mu-opioid |
| Granisetron | Negligible affinity for other 5-HT subtypes, α1, α2, β-adrenoreceptors, dopamine (B1211576) D2, histamine (B1213489) H1, benzodiazepine, picrotoxin, or opioid binding sites.[5][6][7] |
| Palonosetron | Little to no affinity for other receptors.[4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the efficacy and selectivity of 5-HT3 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]Granisetron).
-
Test compounds (this compound, Ondansetron, Granisetron, Palonosetron).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 1 mM KCl, 1 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known 5-HT3 antagonist (e.g., unlabeled Granisetron) is used.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Imaging
This assay measures the ability of an antagonist to block the functional response of the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations like Ca2+.
Objective: To determine the functional potency of this compound in blocking 5-HT3 receptor-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
5-HT3 receptor agonist (e.g., Serotonin or m-chlorophenylbiguanide).
-
Test compounds (this compound and comparators).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Plate the HEK293-5HT3 cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in HBSS for approximately 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells and then pre-incubate them with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: Add a 5-HT3 receptor agonist to the wells to stimulate calcium influx through the receptor channels.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
In Vivo Functional Assay: von Bezold-Jarisch Reflex
The von Bezold-Jarisch reflex is a cardioinhibitory reflex mediated by the vagus nerve and initiated by the activation of 5-HT3 receptors in the heart. Antagonism of this reflex is a classic in vivo measure of 5-HT3 receptor blockade.
Objective: To assess the in vivo efficacy of this compound in blocking the 5-HT3 receptor-mediated von Bezold-Jarisch reflex.
Materials:
-
Anesthetized rats.
-
5-HT3 receptor agonist (e.g., Phenylbiguanide).
-
Test compounds (this compound and comparators).
-
Equipment for monitoring heart rate and blood pressure.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for monitoring blood pressure and heart rate.
-
Baseline Measurement: Record baseline heart rate and blood pressure.
-
Antagonist Administration: Administer the test antagonist intravenously at various doses.
-
Agonist Challenge: After a set time, administer the 5-HT3 agonist intravenously to induce the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension.
-
Measurement of Response: Record the changes in heart rate and blood pressure following the agonist challenge.
-
Data Analysis: Quantify the inhibitory effect of the antagonist by measuring the reduction in the agonist-induced bradycardia and hypotension. Determine the dose of the antagonist that produces a 50% inhibition of the reflex (ID50). In some studies, cilansetron (B1669024) has been shown to be orally active at a dose six times lower than that of ondansetron in the von Bezold-Jarisch reflex test in conscious rats.[9]
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for 5-HT3 Antagonist Validation
References
- 1. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. scispace.com [scispace.com]
(S)-Cilansetron: A Comparative Analysis of Cross-Reactivity with Serotonin Receptor Subtypes
(S)-Cilansetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. Developed for the management of irritable bowel syndrome with diarrhea (IBS-D), its therapeutic efficacy is attributed to the blockade of 5-HT3 receptors, which are ligand-gated ion channels involved in gastrointestinal motility and visceral sensation. This guide provides a comparative analysis of the cross-reactivity of this compound with other serotonin receptor subtypes, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its selectivity profile.
High Affinity and Selectivity for the 5-HT3 Receptor
This compound exhibits a very high affinity for the human 5-HT3 receptor, with a reported Ki (inhibition constant) value of 0.19 nM.[1] This high affinity underscores its potency as a 5-HT3 antagonist. The selectivity of a compound is as crucial as its potency, as off-target interactions can lead to undesirable side effects. The following sections and data tables compare the binding affinity of this compound for the 5-HT3 receptor with its affinity for other serotonin and non-serotonin receptors.
Comparative Binding Affinity Data
The selectivity of this compound has been evaluated through extensive receptor binding assays. The following table summarizes the available quantitative data on its cross-reactivity with other receptors.
| Receptor Subtype | Ligand | This compound Ki (nM) | Fold Selectivity vs. 5-HT3 |
| Serotonin 5-HT3 | Various | 0.19 | - |
| Serotonin 5-HT4 | 960 | ~5053-fold | |
| Muscarinic M1 | 910 | ~4789-fold | |
| Sigma (σ) | 340 | ~1789-fold | |
| Other Receptors (37 tested) | > 5000 | > 26,315-fold |
Data sourced from a receptor binding profile study.[1]
Serotonin Receptor Signaling Pathways
Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). They mediate a wide range of physiological effects. The diagram below illustrates the primary signaling pathways associated with different serotonin receptor families.
Caption: Overview of major serotonin receptor signaling pathways.
Experimental Protocols
The determination of receptor binding affinity and selectivity is crucial in drug development. Below are representative methodologies for key experiments used to characterize compounds like this compound.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
- Cell lines recombinantly expressing the target serotonin receptor subtype (e.g., HEK293 cells expressing human 5-HT3 receptors) are cultured and harvested.
- Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
- A constant concentration of a suitable radioligand (e.g., [3H]-Granisetron for the 5-HT3 receptor) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
3. Incubation and Filtration:
- The mixture is incubated at a specific temperature for a set period to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- The filters are washed with cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for determining antagonist activity)
Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist at a specific receptor.
Example: Calcium Flux Assay for Gq-coupled Serotonin Receptors (e.g., 5-HT2A):
1. Cell Culture and Loading:
- Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT2A receptors) are plated in microplates.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Incubation:
- Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
3. Agonist Stimulation and Signal Detection:
- A known agonist for the receptor (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80).
- The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
- The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal.
- The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined.
Experimental Workflow for Receptor Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a drug candidate against a panel of receptors.
Caption: Experimental workflow for receptor cross-reactivity screening.
Conclusion
The available data strongly indicates that this compound is a highly selective antagonist for the 5-HT3 receptor. Its affinity for other tested receptors, including the 5-HT4, muscarinic M1, and sigma receptors, is significantly lower, demonstrating a favorable selectivity profile. While specific quantitative data for all serotonin receptor subtypes is not publicly available, the existing evidence supports the classification of this compound as a selective 5-HT3 receptor antagonist. This high selectivity is a key pharmacological feature that contributes to its targeted therapeutic action in the gastrointestinal tract. Further studies providing a more comprehensive binding profile across all serotonin receptor subtypes would be beneficial for a complete understanding of its pharmacological actions.
References
Reproducibility of (S)-Cilansetron Experimental Results: A Comparative Guide
(S)-Cilansetron, a potent and selective 5-HT3 receptor antagonist, has demonstrated efficacy in the management of irritable bowel syndrome with diarrhea predominance (IBS-D). This guide provides a comparative analysis of its experimental results, focusing on its pharmacological profile and clinical effectiveness in relation to other 5-HT3 antagonists. While the enantioselective synthesis of this compound is crucial to its activity, specific, publicly available, detailed experimental protocols for its synthesis are limited, suggesting a proprietary nature of the manufacturing process.
Pharmacological Profile: A Comparative Overview
This compound exhibits a high affinity for the 5-HT3 receptor, which is central to its mechanism of action in modulating gastrointestinal motility and visceral sensation.[1] In vitro and in vivo studies have consistently shown its potency, often in comparison to the first-generation 5-HT3 antagonist, ondansetron.
Receptor Binding Affinity and Potency
Preclinical data indicates that this compound is a highly potent 5-HT3 receptor antagonist. Notably, its competitive antagonism at 5-HT3 receptors in vitro has been reported to be ten times greater than that of ondansetron. In vivo studies in rats, utilizing the von Bezold–Jarisch reflex test, have shown that this compound is orally active at a dose six times lower than ondansetron. While direct comparative studies providing Ki values for a range of 5-HT3 antagonists under identical experimental conditions are scarce in the public domain, the available data consistently points to the high potency of this compound.
Table 1: Comparative Potency of this compound and Ondansetron
| Parameter | This compound | Ondansetron | Reference |
| In Vitro Competitive Antagonism | ~10x greater | 1x | [2] |
| In Vivo Oral Activity (von Bezold–Jarisch reflex) | ~6x more potent | 1x | [2] |
Preclinical Models of Visceral Hypersensitivity
Clinical Efficacy in IBS-D: A Network Meta-Analysis
A comprehensive network meta-analysis of 21 randomized controlled trials involving 10,421 patients with non-constipated IBS provides robust comparative data on the clinical efficacy of various 5-HT3 antagonists.[2][3] This analysis allows for an indirect comparison of this compound with other agents like alosetron (B1665255) and ondansetron.
Table 2: Comparative Efficacy of 5-HT3 Antagonists in IBS-D (Network Meta-Analysis Results)
| Efficacy Endpoint | Best Performing Drug | SUCRA Score* | Key Finding | Reference |
| Global Symptom Improvement | Alosetron | 0.82 | Alosetron showed the best overall performance. | [2][3] |
| Abdominal Pain/Discomfort Improvement | This compound | 0.90 | This compound was the most effective for this key IBS symptom. | [2][3] |
| Bowel Habits/Consistency Improvement | Ondansetron | 0.98 | Ondansetron was the most effective in normalizing bowel function. | [2][3] |
*SUCRA (Surface Under the Cumulative Ranking curve) represents the probability for a treatment to be the best among the compared treatments. A higher SUCRA score indicates a better ranking.
These findings highlight a key reproducible result for this compound: its superior efficacy in alleviating abdominal pain and discomfort, a primary and often debilitating symptom of IBS-D.[2][3]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are generalized protocols for key assays used in the evaluation of 5-HT3 receptor antagonists.
5-HT3 Receptor Binding Assay (General Protocol)
This assay is fundamental in determining the affinity of a compound for the 5-HT3 receptor.
-
Preparation of Cell Membranes: Cell lines expressing the human 5-HT3 receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Radioligand Binding: A constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the test compound (this compound or other antagonists) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Clinical Trial Design for IBS-D (General Protocol)
The clinical trials for this compound in IBS-D generally followed a robust and reproducible design.[4]
-
Patient Population: Patients diagnosed with IBS-D according to established criteria (e.g., Rome criteria).
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Intervention: Patients are randomly assigned to receive either this compound (at varying doses) or a placebo.
-
Duration: Treatment periods typically range from several weeks to months.
-
Primary Efficacy Endpoints: The primary outcome is often the proportion of patients who are "responders," defined as those experiencing a certain level of improvement in global IBS symptoms or specific symptoms like abdominal pain and stool consistency over a defined period.
-
Data Collection: Patients typically record their symptoms daily in a diary.
-
Statistical Analysis: The proportion of responders in the active treatment group is compared to the placebo group.
Enantioselective Synthesis of this compound
The chemical name of this compound is (10R)-10-[(2-methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one. The "(S)" or "(10R)" designation indicates a specific three-dimensional arrangement of atoms, which is crucial for its pharmacological activity. While a detailed, step-by-step protocol for the enantioselective synthesis of this compound is not publicly available, the general approach likely involves asymmetric synthesis techniques to ensure the formation of the desired enantiomer.[1]
General strategies for the enantioselective synthesis of complex molecules like this compound include:
-
Use of a Chiral Catalyst: A chiral catalyst can direct the reaction to preferentially form one enantiomer.
-
Use of a Chiral Auxiliary: A chiral auxiliary is temporarily attached to the starting material to guide the stereochemical outcome of a reaction, and is later removed.
-
Starting from a Chiral Pool: Utilizing a readily available, enantiomerically pure natural product as a starting material.
Conclusion
The experimental results for this compound demonstrate a reproducible and potent pharmacological profile as a 5-HT3 receptor antagonist. Clinical data, particularly from a large network meta-analysis, consistently supports its efficacy in treating IBS-D, with a notable advantage in improving abdominal pain and discomfort. While the specific details of its enantioselective synthesis remain proprietary, the established principles of asymmetric synthesis provide a framework for understanding the production of this stereospecific drug. The provided generalized experimental protocols for receptor binding and clinical trials offer a basis for the reproducible evaluation of this compound and other 5-HT3 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. annalsgastro.gr [annalsgastro.gr]
- 3. Comparative effectiveness of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: a network meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
A Head-to-Head Comparison of (S)-Cilansetron and Alosetron for Serotonin 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (S)-Cilansetron and alosetron (B1665255), two potent antagonists of the serotonin (B10506) 5-HT3 receptor. Both compounds have been investigated for the management of diarrhea-predominant irritable bowel syndrome (IBS-D), a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. This document summarizes their performance, supported by available experimental data, to inform research and drug development efforts in this therapeutic area.
Executive Summary
This compound and alosetron are structurally distinct molecules that share a common mechanism of action: the selective blockade of the 5-HT3 receptor. This receptor, a ligand-gated ion channel, plays a crucial role in the enteric nervous system, modulating visceral pain, colonic transit, and gastrointestinal secretions. While both drugs have demonstrated efficacy in treating IBS-D, key differences in their clinical profile, particularly regarding gender-specific efficacy and safety, have defined their developmental and clinical trajectories. Alosetron is approved for use in women with severe IBS-D, whereas clinical trials suggested this compound was effective in both men and women. However, development of this compound was discontinued. A significant safety concern for both molecules is the risk of ischemic colitis.
Chemical and Pharmacological Profile
A fundamental aspect of understanding the activity of these compounds lies in their chemical structure and their interaction with the 5-HT3 receptor.
| Feature | This compound | Alosetron |
| Chemical Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11-one | 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one |
| Molecular Formula | C₂₀H₂₁N₃O | C₁₇H₁₈N₄O |
| Molar Mass | 319.40 g/mol | 294.35 g/mol |
| 5-HT3 Receptor Binding Affinity (Ki) | 0.19 nM[1] | pKi = 9.4 (approximately 0.4 nM)[2] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and alosetron exert their therapeutic effects by competitively blocking the 5-HT3 receptor in the gastrointestinal tract. Activation of these receptors by serotonin (5-HT) leads to the opening of a non-selective cation channel, resulting in neuronal depolarization. This signaling cascade is implicated in the pathophysiology of IBS-D, contributing to visceral hypersensitivity and increased gut motility. By antagonizing this receptor, both drugs modulate these pathological processes.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion profiles of a drug are critical determinants of its clinical utility.
| Parameter | This compound | Alosetron |
| Bioavailability | ~87% (in rats)[3] | 50-60%[4] |
| Protein Binding | Not specified | 82%[5] |
| Metabolism | Hepatic[3] | Hepatic (CYP2C9, CYP3A4, CYP1A2)[5] |
| Elimination Half-life | 1.6 - 1.9 hours[3] | ~1.5 hours[4][5] |
Head-to-Head Efficacy from Clinical Investigations
While direct, head-to-head clinical trials are lacking, a network meta-analysis of randomized controlled trials provides valuable comparative insights into the efficacy of this compound and alosetron in the treatment of IBS-D.[6]
| Efficacy Endpoint | This compound | Alosetron |
| Global Symptom Improvement | Odds Ratio vs. Placebo: 2.45[6] | Odds Ratio vs. Placebo: 2.54 (Best Performance) [6] |
| Abdominal Pain/Discomfort Improvement | Odds Ratio vs. Placebo: 2.44 (Best Performance) [6] | Odds Ratio vs. Placebo: 1.60[6] |
| Gender Efficacy | Effective in both men and women[7][8] | Approved for use in women only[4] |
Safety and Tolerability Profile
The safety profiles of both drugs are marked by a shared, albeit rare, serious adverse event: ischemic colitis.
| Adverse Event | This compound | Alosetron |
| Most Common | Constipation[2][6] | Constipation[4][9][10] |
| Ischemic Colitis Incidence | 3.77 cases per 1000 person-years (in clinical trials)[2] | 1.1 cases per 1000 patient-years (post-marketing) |
Experimental Protocols
5-HT3 Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound to the 5-HT3 receptor using a radioligand displacement assay.
Materials:
-
Cell membranes expressing human 5-HT3 receptors.
-
Test compounds (this compound, alosetron) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15][16]
Synthesis of this compound (Outline)
The synthesis of this compound involves the preparation of a racemic mixture followed by optical resolution.
Key Steps for Racemic Cilansetron:
-
Reaction of 1-indanone (B140024) with sodium azide (B81097) to form a tetrahydroquinolone.
-
Reduction of the tetrahydroquinolone to a tetrahydroquinoline.
-
N-nitrosation followed by reduction to yield an N-amino compound.
-
Reaction with cyclohexane-1,3-dione to form a monohydrazone.
-
Cyclization to yield a tetracyclic compound.
-
Mannich reaction with dimethylamine (B145610) and paraformaldehyde.
-
Substitution with 2-methylimidazole (B133640) to afford racemic cilansetron.[17]
Optical Resolution: The racemic mixture is resolved using a chiral resolving agent such as di-p-toluyl-D-tartaric acid or D-pyroglutamic acid to isolate the (S)-enantiomer.[17]
Conclusion
This compound and alosetron are both potent 5-HT3 receptor antagonists with demonstrated efficacy in managing symptoms of IBS-D. While alosetron gained regulatory approval for a specific patient population, the development of this compound was halted. The available data suggests that this compound may have offered a broader therapeutic window in terms of gender efficacy. The primary safety concern for both compounds remains the risk of ischemic colitis. This head-to-head comparison, based on the currently available scientific literature, provides a valuable resource for researchers and drug development professionals working on novel therapies for functional gastrointestinal disorders. Further investigation into the subtle differences in their pharmacological profiles may yet unlock new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist alosetron in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cilansetron in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Efficacy and safety of alosetron in women with irritable bowel syndrome: a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of alosetron on bowel urgency and global symptoms in women with severe, diarrhea-predominant irritable bowel syndrome: analysis of two controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The distribution of specific binding of the 5-HT3 receptor ligand [3H]GR65630 in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of detergents on binding of 5-hydroxytryptamine3 receptor antagonist [3H]GR65630 to rat cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of the 5-HT3 ligand, [3H]GR65630, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. Cilansetron, KC-9946, Calmactin-药物合成数据库 [drugfuture.com]
(S)-Cilansetron in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D): A Comparative Analysis of Efficacy in Male and Female Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (S)-Cilansetron in male versus female subjects for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The data presented is based on findings from key clinical trials and scientific literature.
This compound, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, has demonstrated efficacy in treating the symptoms of IBS-D in both men and women.[1][2][3][4] This is a notable distinction from the first-generation 5-HT3 antagonist, alosetron, which is approved for use only in women.[4][5] Clinical trials have shown that this compound significantly improves global IBS symptoms, including abdominal pain, discomfort, and abnormal bowel habits, compared to placebo in both sexes.[3][6]
Quantitative Data Summary
The following tables summarize the key efficacy data from a large-scale, 6-month, multinational, double-blind, placebo-controlled Phase III clinical trial and a 3-month US study. These trials evaluated the efficacy of this compound at a dosage of 2 mg three times daily.
Table 1: Responder Rates for Adequate Relief of Overall IBS Symptoms (≥50% of weeks)
| Study | Population | This compound (2 mg t.i.d.) | Placebo |
| 6-Month Multinational Study | Overall | 52% | 37% |
| Male | 52% | 37% | |
| Female | 52% | 37% | |
| 3-Month US Study | Overall | 49% | 28% (p < 0.001) |
| Male | 41% | 18% (p < 0.001) | |
| Female | Not explicitly stated | Not explicitly stated |
Table 2: Responder Rates for Adequate Relief of Abdominal Pain/Discomfort (≥50% of weeks)
| Study | Population | This compound (2 mg t.i.d.) | Placebo |
| 6-Month Multinational Study | Overall | 61% | 46% |
| Male | 61% | 46% | |
| Female | 61% | 46% | |
| 3-Month US Study | Overall | 52% | 37% |
| Male | Not explicitly stated | Not explicitly stated | |
| Female | Not explicitly stated | Not explicitly stated |
Table 3: Responder Rates for Adequate Relief of Abnormal Bowel Habits (≥50% of weeks)
| Study | Population | This compound (2 mg t.i.d.) | Placebo |
| 6-Month Multinational Study | Overall | 63% | 46% |
| Male | 63% | 46% | |
| Female | 63% | 46% | |
| 3-Month US Study | Overall | 51% | 26% |
| Male | Not explicitly stated | Not explicitly stated | |
| Female | Not explicitly stated | Not explicitly stated |
The data from the 6-month multinational study indicates that this compound demonstrates comparable efficacy in both male and female patients across key IBS-D symptoms.[3] The 3-month US study also confirmed the significant efficacy of cilansetron (B1669024) over placebo in the overall population and in a sub-analysis of male patients.[6]
Experimental Protocols
The data presented is primarily derived from large-scale, randomized, double-blind, placebo-controlled, parallel-group Phase III clinical trials conducted by Solvay Pharmaceuticals.[1][2]
Key Methodological Aspects:
-
Patient Population: Adult male and female patients diagnosed with IBS-D according to the Rome criteria.
-
Intervention: this compound administered orally at a dose of 2 mg three times daily.
-
Comparator: Placebo administered orally three times daily.
-
Primary Efficacy Endpoint: The proportion of patients reporting adequate relief of their overall IBS symptoms for at least 50% of the weeks during the study period.
-
Secondary Efficacy Endpoints: Included weekly assessments of adequate relief from abdominal pain and/or discomfort, and abnormal bowel habits.
-
Inclusion Criteria (General): A detailed and precise clinical history and a normal clinical examination are crucial for an accurate diagnosis of IBS. Standard diagnostic procedures typically include a total blood count, erythrocyte sedimentation rate, biochemistry screen, and stool examinations to rule out other conditions. A recent normal flexible sigmoidoscopy or colonoscopy with biopsy is also generally required for inclusion in such trials.[7]
-
Exclusion Criteria (General): Patients with a diagnosis or suspected diagnosis of non-diarrhea predominant IBS (e.g., constipation-predominant, mixed, or un-subtyped IBS) are typically excluded.[8] Other exclusion criteria often include a history of major psychiatric disorders, alcohol or substance abuse, and the use of medications that could interfere with the study outcomes.[8]
Mandatory Visualizations
This compound Mechanism of Action in the Enteric Nervous System
This compound exerts its therapeutic effect by acting as a selective antagonist at the 5-HT3 receptors located on enteric neurons. In IBS-D, excess serotonin (5-HT) released from enterochromaffin cells stimulates these receptors, leading to increased gut motility, secretion, and visceral hypersensitivity, which manifests as diarrhea, urgency, and abdominal pain.[5][9] By blocking the 5-HT3 receptor, this compound inhibits these downstream effects.
Caption: Mechanism of this compound at the 5-HT3 receptor.
Experimental Workflow for a Phase III Clinical Trial of this compound
The following diagram illustrates a typical workflow for a Phase III clinical trial designed to evaluate the efficacy and safety of this compound in patients with IBS-D.
Caption: Phase III clinical trial workflow for this compound.
References
- 1. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. cn.aminer.org [cn.aminer.org]
- 5. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Inclusion and exclusion criteria of importance in irritable bowel syndrome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. gavinpublishers.com [gavinpublishers.com]
A Comparative Analysis of (S)-Cilansetron and Other Therapeutics for Irritable Bowel Syndrome with Diarrhea (IBS-D)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation and comparison of (S)-Cilansetron clinical trial data against other established treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D). The information is intended to support researchers, scientists, and drug development professionals in their evaluation of therapeutic alternatives for this condition. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.
Overview of this compound
This compound is a potent and selective serotonin (B10506) type-3 (5-HT3) receptor antagonist.[1][2] The mechanism of action involves the modulation of the enteric nervous system by inhibiting the activation of non-selective cation channels mediated by 5-HT3 receptors.[3] This action is believed to regulate visceral pain, colonic transit, and gastrointestinal secretions, which are key pathophysiological factors in IBS-D.[3] Clinical trials have investigated the efficacy of this compound in adult patients with IBS-D, demonstrating its potential to improve global symptoms, including abdominal pain and diarrhea.[2][4]
Comparative Efficacy of IBS-D Treatments
The following tables summarize the efficacy data from clinical trials of this compound and its key comparators: alosetron (B1665255), eluxadoline (B110093), and rifaximin (B1679331).
Table 1: Responder Rates for Global IBS-D Symptoms
| Treatment | Dosage | Trial Duration | Responder Rate (Drug) | Responder Rate (Placebo) | Absolute Benefit Increase | Key Findings |
| This compound | 2 mg TID | 3 months | 49% | 28% | 21% | Statistically significant improvement in overall IBS symptoms.[1] |
| This compound | 2 mg TID | 6 months | 52% - 61% | 37% - 46% | 9% - 24% | Sustained relief of global IBS symptoms.[4] |
| Alosetron | 1 mg BID | 12 weeks | 43% | 26% | 17% | Effective in relieving pain and some bowel-related symptoms in women.[5] |
| Eluxadoline | 100 mg BID | 12 weeks | 22.7% | 10.3% | 12.4% | Significant improvement in composite endpoint (pain and stool consistency).[6] |
| Rifaximin | 550 mg TID | 2 weeks (treatment) | 38.1% (repeat tx) | 31.5% (repeat tx) | 6.6% | Effective in repeat treatment for relapsing symptoms.[7] |
Table 2: Efficacy on Specific IBS-D Symptoms
| Treatment | Abdominal Pain Improvement | Stool Consistency Improvement | Urgency Improvement |
| This compound | Significant improvement over placebo.[1] | Dose-dependent decrease in stool frequency and consistency.[1] | Significant improvement in urgency.[1] |
| Alosetron | Significant improvement in adequate relief of pain and discomfort.[5] | Firmer stools observed within 1 week of treatment.[5] | Significant decrease in urgency.[5] |
| Eluxadoline | 43.6% of patients showed improvement vs 31.0% with placebo.[6] | 27.9% of patients showed improvement vs 16.7% with placebo.[6] | Greater improvements in urgency compared to placebo.[8] |
| Rifaximin | 50.6% of patients showed improvement vs 42.2% with placebo (repeat tx).[7] | 51.8% of patients showed improvement vs 50.0% with placebo (repeat tx).[7] | Significant improvements in bowel movement urgency.[7] |
Comparative Safety and Tolerability
Table 3: Common and Serious Adverse Events
| Treatment | Most Common Adverse Events | Serious Adverse Events |
| This compound | Constipation (8-19%), Headache (6%).[1] | Ischemic colitis (rare, event rate of 3.77 per 1000 person-years of exposure).[2] |
| Alosetron | Constipation.[5] | Ischemic colitis and severe complications of constipation (rare).[9] |
| Eluxadoline | Constipation (8%), Nausea (7.7%), Abdominal pain (6.5%).[8][10] | Sphincter of Oddi spasm and pancreatitis (particularly in patients without a gallbladder).[10] |
| Rifaximin | Adverse event rates are low and similar to placebo.[7] | No significant increase in serious adverse events compared to placebo.[7] |
Experimental Protocols
This compound Phase III Clinical Trial (General Protocol)
The efficacy and safety of this compound were evaluated in large-scale, randomized, double-blind, placebo-controlled, parallel-group Phase III clinical trials.[2][4]
-
Patient Population: Adult male and female patients with diarrhea-predominant Irritable Bowel Syndrome (IBS-D) as defined by the Rome criteria.[1]
-
Intervention: this compound 2 mg administered three times daily (TID) or placebo.[1]
-
Primary Efficacy Endpoint: The proportion of patients reporting adequate relief of global IBS symptoms for at least 50% of the weekly assessments.[1]
-
Secondary Efficacy Endpoints: Weekly assessments of adequate relief from abdominal pain and/or discomfort, and abnormal bowel habits.[4]
-
Statistical Analysis: Intent-to-treat (ITT) analysis was performed to compare the proportion of responders between the cilansetron (B1669024) and placebo groups.[11]
Alosetron Clinical Trial Protocol (Example)
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and tolerability of alosetron in non-constipated female patients with IBS.[5]
-
Patient Population: Female patients with diarrhea-predominant IBS.[5]
-
Intervention: Alosetron hydrochloride 1 mg twice daily or placebo.[5]
-
Duration: 12 weeks of treatment followed by a 4-week post-treatment period.[5]
-
Primary Endpoint: Adequate relief of IBS pain and discomfort.[5]
-
Secondary Endpoints: Improvements in urgency, stool frequency, stool consistency, incomplete evacuation, and bloating.[5]
Eluxadoline Phase IV Clinical Trial (RELIEF Study) Protocol
A Phase IV, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of eluxadoline in patients with IBS-D who reported inadequate symptom control with prior loperamide (B1203769) use.[6]
-
Patient Population: Adults with IBS-D (Rome III criteria) with inadequate response to loperamide.[6]
-
Intervention: Eluxadoline 100 mg twice daily or placebo.[6]
-
Duration: 12 weeks.[6]
-
Primary Endpoint: Proportion of composite responders, defined as patients who met daily composite response criteria (≥40% improvement in worst abdominal pain and a Bristol Stool Scale score of <5) for at least 50% of treatment days.[6]
Rifaximin Phase III Clinical Trial (TARGET 3) Protocol
A Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of repeat treatment with rifaximin in adults with IBS-D.[7]
-
Patient Population: Adults with IBS-D with relapsing symptoms after an initial response to open-label rifaximin.[7]
-
Intervention: Rifaximin 550 mg three times daily or placebo for 2 weeks upon relapse.[7]
-
Primary Endpoint: Percentage of responders for the composite endpoint of abdominal pain and stool consistency during the 4 weeks following the first repeat treatment.[12]
Visualizations
Signaling Pathway and Experimental Workflow
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. Generalized workflow of a Phase III clinical trial for this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Cilansetron: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilansetron - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeat Treatment With Rifaximin Is Safe and Effective in Patients With Diarrhea-Predominant Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Optimizing outcomes with alosetron hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gastrohubapp.com [gastrohubapp.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-Cilansetron for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management and disposal of chemical compounds to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-Cilansetron, a serotonin (B10506) 5-HT3 receptor antagonist. Due to the limited availability of specific disposal data for this compound, this guide incorporates best practices and information from structurally similar compounds, such as Alosetron and Ondansetron (B39145), to provide a robust operational plan.
Hazard Profile and Safety Precautions
Table 1: Hazard and Safety Information for Structurally Similar Compounds
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Toxic if swallowed. | [1][2][3][4] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | [2][3][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]
-
The container must be chemically resistant, securely sealed, and appropriate for the type of waste.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Waste Disposal Vendor:
-
Documentation:
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is essential for regulatory compliance.[5]
-
Potential Chemical Degradation
Forced degradation studies on the similar compound Ondansetron have shown that it is susceptible to degradation under basic hydrolytic and photolytic conditions, while remaining stable under neutral, acidic, thermal, and oxidative stress.[8][9] One study detailed the degradation of Ondansetron in 1M NaOH at 80°C over 30 hours.[10][11] While these conditions may not be directly applicable to this compound without specific studies, they suggest a potential avenue for chemical neutralization that could be explored in a controlled laboratory setting under the guidance of EHS professionals.
Experimental Protocol for Ondansetron Degradation (for informational purposes):
-
Objective: To induce alkaline hydrolysis of Ondansetron.
-
Materials: Ondansetron, 1M Sodium Hydroxide (NaOH), heating apparatus, analytical equipment (e.g., HPLC).
-
Procedure:
Caution: This protocol is for a different, albeit structurally related, compound. Attempting chemical degradation of this compound should only be done by qualified personnel after a thorough risk assessment and with the approval of the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
Personal protective equipment for handling (S)-Cilansetron
Safe Handling and Disposal of (S)-Cilansetron
This compound is a potent, selective serotonin (B10506) 5-HT3 receptor antagonist. [1] As a pharmacologically active substance, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is classified as toxic if swallowed and causes serious eye damage.[2][3] It is also recognized as very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols.[2] The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting a cautious approach.[2]
| Hazard Statement | GHS Classification | Prevention Measures |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Cat 3) | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[2][3] |
| H318: Causes serious eye damage | Serious Eye Damage (Cat 1) | Wear protective gloves, clothing, eye protection, and face protection.[2][4] |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Chronic, Cat 2) | Avoid release to the environment. Collect spillage.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[5] Engineering controls, such as a certified chemical fume hood or a glove box, should be the primary means of exposure control.[3][6]
| Protection Type | Specification | Rationale |
| Hand | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[7] Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides additional protection. |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a splash hazard.[2][8] | Protects eyes from dust particles and splashes, which can cause serious damage.[2] |
| Body | A disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities or potential for significant dust generation, a disposable coverall (e.g., Tyvek) is recommended.[8] | Prevents contamination of personal clothing. |
| Respiratory | For weighing or generating aerosols, a NIOSH-approved respirator with a P100 (HEPA) filter is required if not handled within a ventilated enclosure.[3] | Protects against inhalation of the potent powder, which is a primary exposure route.[4] |
Operational Plans: Handling and Experimental Protocol
Handling of this compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize airborne particles.[6]
Detailed Protocol for Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area within a ventilated enclosure for handling the compound.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) before introducing the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Carefully open the container inside the ventilated enclosure. Avoid creating "puffs" of airborne powder.
-
Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vial.
-
Perform all transfers slowly and deliberately to prevent aerosolization.
-
Securely close the primary container immediately after dispensing.
-
-
Solubilization:
-
Add the desired solvent to the vial containing the weighed this compound.
-
Cap the vial securely before removing it from the ventilated enclosure for mixing (e.g., vortexing or sonicating).
-
Wipe the exterior of the vial with a damp cloth (e.g., 70% ethanol) to decontaminate the surface before removal from the enclosure.
-
-
Post-Handling:
-
Carefully dispose of all contaminated disposable materials (gloves, weigh boats, bench paper) into a designated hazardous waste container.[3]
-
Clean and decontaminate all non-disposable equipment (spatulas) according to established laboratory procedures for potent compounds.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[2][3]
-
Spill: Evacuate the area. For a small spill, gently cover the powder with a damp paper towel to avoid raising dust. Wearing appropriate PPE, carefully wipe up the material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area. Report all spills to laboratory safety personnel.[3]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Improper disposal that allows the compound to enter the environment must be avoided.[2]
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, disposable lab coats, and excess compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions of this compound and contaminated solvents must be collected in a designated, sealed hazardous waste container for liquids. Do not pour down the drain.
-
Disposal Method: The preferred method for pharmaceutical waste is high-temperature incineration by an approved waste disposal contractor.[6]
Workflow for Safe Handling and Disposaldot
References
- 1. scispace.com [scispace.com]
- 2. Cilansetron | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 4. ilcdover.com [ilcdover.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. flowsciences.com [flowsciences.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Cilansetron - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
